Tetracosactide acetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFCCMDUURGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H210N40O31S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2933.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16960-16-0 | |
| Record name | Tetracosactide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cosyntropin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Beyond the Adrenal Axis: A Technical Guide to the Non-Canonical Biological Functions of Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is primarily recognized for its potent stimulation of cortisol and corticosterone (B1669441) synthesis via the melanocortin-2 receptor (MC2R) in the adrenal cortex. This function forms the basis of its widespread use as a diagnostic tool for adrenal insufficiency. However, a growing body of evidence reveals that the biological activities of Tetracosactide extend far beyond steroidogenesis. By engaging with other subtypes of the melanocortin receptor family (MC1R, MC3R, MC4R, and MC5R), Tetracosactide exerts a range of non-canonical, adrenal-independent effects, including potent anti-inflammatory, immunomodulatory, and neuroprotective actions. This technical guide provides an in-depth exploration of these functions, presenting quantitative data on receptor engagement, detailed experimental protocols for their investigation, and visual representations of the underlying signaling pathways.
Introduction: Re-examining Tetracosactide
Tetracosactide (also known as cosyntropin) is the biologically active N-terminal segment of endogenous ACTH.[1] Its canonical function is the stimulation of the adrenal cortex to produce and release glucocorticoids, mineralocorticoids, and weak androgens.[2] This action is mediated by high-affinity binding to the MC2R, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adrenocortical cells. However, ACTH is the natural, non-selective agonist for all five known melanocortin receptors.[3] Consequently, Tetracosactide, sharing the core pharmacophore of melanocortins, can activate MC1R, MC3R, MC4R, and MC5R, which are expressed in a wide variety of non-adrenal tissues, including immune cells, skin, and the central nervous system. This engagement is the foundation of its pleiotropic effects that are independent of glucocorticoid production.
Melanocortin Receptor Engagement Beyond MC2R
The non-cortisol-stimulating functions of Tetracosactide are initiated by its binding to and activation of melanocortin receptors MC1R, MC3R, MC4R, and MC5R. These interactions trigger distinct intracellular signaling cascades, primarily the Gαs-adenylyl cyclase-cAMP pathway, leading to diverse cellular responses.
Quantitative Analysis of Receptor Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of ACTH(1-24) (Tetracosactide) for human melanocortin receptors, demonstrating its capacity to act as an agonist across multiple receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Non-Adrenal Tissues of Expression | Associated Non-Canonical Functions |
| hMC1R | 0.21 ± 0.02[3] | 0.09 ± 0.02[3] | Melanocytes, Immune Cells (Monocytes, Macrophages), Keratinocytes | Anti-inflammatory, Immunomodulatory, Melanotropic |
| hMC3R | 1.1 ± 0.1[3] | 0.28 ± 0.03[3] | Brain (Hypothalamus), Gut, Immune Cells | Anti-inflammatory, Neuroprotective, Metabolic Regulation |
| hMC4R | 2.5 ± 0.2[3] | 0.25 ± 0.04[3] | Central Nervous System (Brain-wide), Astrocytes | Neuroprotective, Anti-inflammatory |
| hMC5R | Nanomolar Potency[4] | Nanomolar Potency[4] | Exocrine Glands, Immune Cells (Lymphocytes) | Immunomodulatory, Regulation of Glandular Secretion |
Experimental Protocols for Receptor Interaction Analysis
This protocol details the methodology used to determine the binding affinity (Ki) of Tetracosactide for melanocortin receptors.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R, MC3R, MC4R, or MC5R are cultured to ~80-90% confluency.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization in a lysis buffer (e.g., 50 mM Tris-HCl) followed by differential centrifugation. The final membrane pellet is resuspended in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of cell membrane preparation to each well.
-
Add 50 µL of a radioligand, typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH), at a final concentration near its Kd value.
-
Add 50 µL of varying concentrations of unlabeled Tetracosactide (competitor ligand), ranging from 10⁻¹² to 10⁻⁵ M.
-
For non-specific binding determination, a separate set of wells includes a high concentration (e.g., 1 µM) of an unlabeled non-radioactive ligand (e.g., NDP-α-MSH).
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression (sigmoidal dose-response with variable slope) in software like GraphPad Prism.
-
The IC50 (concentration of Tetracosactide that inhibits 50% of specific radioligand binding) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines the method to determine the functional potency (EC50) of Tetracosactide as a melanocortin receptor agonist.
-
Cell Culture:
-
HEK293 cells stably expressing the target human melanocortin receptor (hMC1R, hMC3R, hMC4R, or hMC5R) are seeded into 24-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and incubated for 60 minutes at 37°C to prevent cAMP degradation.[5]
-
Cells are then stimulated with various concentrations of Tetracosactide (e.g., from 10⁻¹² to 10⁻⁶ M) for 60 minutes at 37°C.[5]
-
-
cAMP Quantification:
-
The reaction is stopped by aspirating the medium and lysing the cells.
-
The total intracellular cAMP concentration is measured using a competitive protein binding assay or a commercially available cAMP immunoassay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
The cAMP levels are plotted against the logarithm of the Tetracosactide concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of Tetracosactide that produces 50% of the maximal response.
-
Key Biological Functions Beyond Cortisol Stimulation
Anti-Inflammatory and Immunomodulatory Effects
Tetracosactide exerts potent, adrenal-independent anti-inflammatory effects primarily through MC1R and MC3R activation on immune cells like monocytes and macrophages.[2]
Mechanism: Activation of these receptors leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and an increase in the release of anti-inflammatory cytokines (e.g., IL-10).[2]
Caption: MCR-mediated anti-inflammatory signaling pathway.
This protocol describes a method to assess the immunomodulatory effects of Tetracosactide on primary human immune cells.
-
Isolation of PBMCs:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Isolated cells are washed and resuspended in complete RPMI medium.
-
Cell viability and concentration are determined using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Stimulation:
-
PBMCs are seeded in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Cells are co-treated with an inflammatory stimulus, such as Lipopolysaccharide (LPS, 100 ng/mL), to induce a baseline inflammatory response.
-
Simultaneously, cells are treated with a range of concentrations of Tetracosactide acetate (e.g., 1 nM to 10 µM) or a vehicle control. A positive control group (e.g., dexamethasone) is also included.
-
-
Incubation and Supernatant Collection:
-
The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected from each well.
-
-
Cytokine Quantification:
-
The concentrations of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits.
-
-
Data Analysis:
-
The results are expressed as pg/mL of each cytokine. The percentage inhibition of pro-inflammatory cytokine production and the fold-increase in anti-inflammatory cytokine production by Tetracosactide are calculated relative to the LPS-only treated group.
-
Neuroprotective Effects
Tetracosactide has demonstrated significant neuroprotective properties in models of neurological injury, an effect mediated through MC3R and MC4R in the central nervous system.[2]
Mechanism: The neuroprotective action involves the reduction of oxidative stress, lipid peroxidation, inflammation, and apoptosis in neural tissue.[2] This is partly achieved through the activation of alternative signaling pathways, such as the ERK1/2 pathway, which promotes cell survival.
Caption: MCR-mediated neuroprotective ERK signaling.
This protocol is adapted from the study demonstrating the neuroprotective effects of Tetracosactide in rabbits.[2]
-
Animal Model and Grouping:
-
Adult New Zealand white rabbits are used. Animals are randomized into groups: (1) Sham (laparotomy only), (2) I/R Control (ischemia-reperfusion + vehicle), (3) I/R + Tetracosactide (e.g., 1 mg/kg, IV), (4) I/R + Positive Control (e.g., methylprednisolone).
-
-
Surgical Procedure:
-
Anesthesia is induced and maintained. A midline laparotomy is performed.
-
Spinal cord ischemia is induced by clamping the abdominal aorta just below the renal arteries for a defined period (e.g., 30 minutes).
-
The clamp is then removed to allow reperfusion. The investigational drug (Tetracosactide, vehicle, etc.) is administered intravenously just before the start of the reperfusion period.
-
-
Neurological Assessment:
-
At 24 hours post-reperfusion, neurological function is assessed using a standardized scale, such as the Tarlov scoring system, which evaluates motor function in the hind limbs.
-
-
Biochemical and Histopathological Analysis:
-
Following neurological assessment, animals are euthanized, and spinal cord tissue is harvested from the ischemic region.
-
Biochemical Markers: Tissue homogenates are analyzed for markers of oxidative stress (Malondialdehyde, MDA), inflammation (Myeloperoxidase, MPO activity), and antioxidant enzyme activity (Catalase). Apoptosis is assessed by measuring Caspase-3 activity.
-
Histopathology: Spinal cord sections are stained with Hematoxylin and Eosin (H&E) to assess neuronal damage, edema, and inflammatory cell infiltration.
-
-
Workflow Diagram
Caption: Workflow for in vivo neuroprotection study.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a pleiotropic agent with significant biological activities that are independent of its effects on the adrenal cortex. Its ability to engage multiple melanocortin receptors in peripheral tissues and the central nervous system underpins its potent anti-inflammatory, immunomodulatory, and neuroprotective properties. These non-canonical functions suggest that Tetracosactide and related melanocortin agonists may have therapeutic potential in a range of inflammatory and neurodegenerative disorders. Future research should focus on developing selective agonists for specific melanocortin receptor subtypes to harness these benefits while minimizing off-target effects, thereby moving beyond the diagnostic realm and into novel therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
The Adrenocorticotropic Hormone (ACTH) Signaling Nexus: A Technical Guide to Tetracosactide Acetate's Action in Adrenal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a cornerstone in the diagnosis and, in some cases, treatment of adrenal insufficiency.[1][2][3] Its profound physiological effects are mediated through a precise and well-orchestrated signaling cascade within the adrenal cortex, primarily stimulating the synthesis and secretion of glucocorticoids such as cortisol.[4][5] This technical guide provides an in-depth exploration of the tetracosactide acetate signaling pathway in adrenal cells, offering a comprehensive resource for researchers and professionals in endocrinology and drug development. We will delve into the molecular interactions, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation into this critical physiological process.
The Core Signaling Pathway: From Receptor to Steroidogenesis
The action of this compound is initiated by its binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the plasma membrane of adrenal cortical cells.[6][7] A critical and unique feature of MC2R is its absolute dependence on the melanocortin receptor accessory protein (MRAP) for its correct trafficking to the cell surface, ligand binding, and subsequent signal transduction.[4][8][9]
Upon binding of tetracosactide to the MC2R-MRAP complex, a conformational change in the receptor activates the associated heterotrimeric Gs protein.[6] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.[9] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in this pathway.[4][6]
The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the catalytic subunits.[10][11] The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins, including transcription factors and enzymes involved in steroidogenesis.[5][10] This intricate signaling cascade culminates in the increased synthesis and secretion of adrenal steroids, most notably cortisol.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound signaling pathway, providing a comparative overview for researchers.
Table 1: Dose-Response Characteristics of ACTH (1-24) in Human Adrenocortical Cells
| Parameter | Value | Cell Type | Reference |
| EC50 for Steroidogenesis | ~2.0 pg/mL | Normal Human Adrenocortical Cells | [12] |
| EC50 for cAMP Production | ~437 pg/mL | Normal Human Adrenocortical Cells | [12] |
| EC50 for cAMP Production | 1.22 nM | HEK293 cells expressing hMC2R | [10] |
Table 2: Maximal Steroidogenic Response to ACTH (1-24) in Normal Human Adrenocortical Cells
| Steroid | Vmax (ng / 10^7 cells / 2h) | Reference |
| Cortisol | 188 | [12] |
| Corticosterone | 106 | [12] |
| 11-deoxycortisol | 37 | [12] |
| Cortisone | 32 | [12] |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Protocol 1: In Vitro Stimulation of Adrenal Cells and Cortisol Measurement
This protocol describes the culture of human adrenal H295R cells, stimulation with this compound, and subsequent measurement of cortisol production.
Materials:
-
Human H295R adrenal carcinoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Cortisol ELISA kit
Procedure:
-
Cell Culture: Culture H295R cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.
-
Starvation: Before stimulation, starve the cells in a serum-free medium for at least 4 hours to reduce basal signaling.
-
Stimulation: Prepare serial dilutions of this compound in a serum-free medium. Remove the starvation medium and add the tetracosactide solutions to the wells. Include a vehicle-only control. Incubate for a specified time (e.g., 2, 6, 12, or 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cortisol concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: cAMP Measurement in Adrenal Cells
This protocol outlines the procedure for measuring intracellular cAMP levels in adrenal cells following stimulation with this compound.
Materials:
-
Adrenal cells (e.g., H295R or Y1)
-
This compound solution
-
Cell lysis buffer
-
cAMP competitive immunoassay kit (e.g., ELISA or TR-FRET based)
-
96-well plates
Procedure:
-
Cell Seeding and Starvation: Follow steps 1-3 from Protocol 1, seeding cells in a 96-well plate at an appropriate density.
-
Stimulation: Add different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Remove the stimulation medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Assay: Perform the cAMP competitive immunoassay according to the manufacturer's protocol. This typically involves the incubation of the cell lysate with a cAMP antibody and a labeled cAMP conjugate.
-
Signal Detection: Read the plate using a suitable plate reader (e.g., spectrophotometer or fluorescence reader).
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve. Plot the cAMP concentration against the log of the this compound concentration.
Protocol 3: Western Blotting for PKA Activation
This protocol details the detection of PKA activation by measuring the phosphorylation of its substrates using Western blotting.
Materials:
-
Adrenal cells
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-PKA substrate (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat adrenal cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-PKA substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of PKA substrate phosphorylation.
Conclusion
The this compound signaling pathway in adrenal cells is a well-defined yet complex system that is fundamental to the stress response and glucocorticoid homeostasis. A thorough understanding of this pathway, from the initial receptor-ligand interaction to the downstream activation of steroidogenesis, is crucial for both basic research and the development of novel therapeutics for adrenal disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the nuances of this signaling cascade and its implications in health and disease.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Melanocortin 4 Receptor Becomes an ACTH Receptor by Coexpression of Melanocortin Receptor Accessory Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. Emerging roles of melanocortin receptor accessory proteins (MRAP and MRAP2) in physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Function of the Melanocortin2 Receptor Accessory Protein MRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics of the response of human adrenocortical cells to ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Effects of Tetracosactide Acetate on Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide, also known as cosyntropin, is a synthetic polypeptide that consists of the first 24 amino acids of the N-terminal sequence of the adrenocorticotropic hormone (ACTH).[1] This sequence is highly conserved across species and contains the full biological activity of the native ACTH molecule.[1] Tetracosactide acetate (B1210297) is primarily used as a diagnostic agent to assess adrenocortical function, particularly in the ACTH stimulation test.[2] In vitro, it serves as a potent stimulator of steroidogenesis in adrenocortical cell models, mimicking the physiological actions of endogenous ACTH.[2][3] Its primary function is to bind to receptors on adrenal cortex cells and stimulate the synthesis and release of steroid hormones, including glucocorticoids, mineralocorticoids, and weak androgens.[1][4][5] This document provides a comprehensive overview of the in vitro effects of Tetracosactide acetate, detailing its mechanism of action, experimental protocols for its study, and quantitative effects on steroid hormone production.
Mechanism of Action and Signaling Pathway
Tetracosactide initiates steroidogenesis by binding to the Melanocortin 2 Receptor (MC2R), a G protein-coupled receptor (GPCR) located on the plasma membrane of adrenocortical cells.[4][6] The functional expression and signaling of MC2R are critically dependent on the presence of a small transmembrane protein, the Melanocortin 2 Receptor Accessory Protein (MRAP).[4][7] MRAP is essential for the correct trafficking of MC2R to the cell surface and for its interaction with ACTH.[7]
The binding of Tetracosactide to the MC2R/MRAP complex triggers a conformational change, leading to the activation of the associated Gs protein. This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like cAMP responsive element-binding protein (CREB) and cAMP responsive element modulator (CREM).[4] The activation of these factors leads to the increased transcription of genes encoding key steroidogenic enzymes, most notably the cholesterol side-chain cleavage enzyme (P450scc, encoded by the CYP11A1 gene), which catalyzes the rate-limiting step in steroidogenesis—the conversion of cholesterol to pregnenolone.[4][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Frontiers | Comparative Effect of ACTH and Related Peptides on Proliferation and Growth of Rat Adrenal Gland [frontiersin.org]
- 7. ACTH signalling and adrenal development: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP11A1 Upregulation Leads to Trophoblast Oxidative Stress and Fetal Neurodevelopmental Toxicity That can be Rescued by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Tetracosactide Acetate (B1210297) as a Synthetic Analogue of ACTH
Introduction
Tetracosactide acetate, also known as cosyntropin (B549272) or tetracosactrin, is a synthetic polypeptide that consists of the first 24 amino acids of the N-terminal sequence of human adrenocorticotropic hormone (ACTH).[1][2] This 24-amino acid sequence is common to all species and contains the full biological activity of the native 39-amino acid ACTH.[2] As a synthetic analogue, tetracosactide stimulates the adrenal cortex to produce and secrete corticosteroids, including cortisol, and to a lesser extent, mineralocorticoids and androgens.[3][4][5] It is widely used both as a diagnostic agent to assess adrenocortical function and for therapeutic purposes in conditions that respond to glucocorticoid treatment.[1][4][5]
Mechanism of Action and Signaling Pathway
Tetracosactide exerts its physiological effects by binding to and activating the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly located on the surface of cells in the adrenal cortex.[6][7][8] While other melanocortin receptors (MCRs) can be activated by native ACTH and other melanocortins, the MC2R is unique in its selectivity for ACTH.[9]
Upon binding to the MC2R, tetracosactide initiates a signaling cascade, as detailed in the diagram below.
Caption: Signaling cascade initiated by this compound binding to MC2R.
The activation of MC2R stimulates the associated Gs protein, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates key enzymes involved in the steroidogenic pathway, stimulating the initial and rate-limiting step of converting cholesterol into pregnenolone, ultimately leading to the synthesis and secretion of cortisol and other adrenal steroids.[2]
Quantitative Pharmacological Data
The interaction of tetracosactide with melanocortin receptors and its biological effect can be quantified by its binding affinity (Ki or Kd) and functional potency (EC50).
| Parameter | Receptor | Value (nM) | Notes |
| Binding Affinity (Ki) | hMC1R | ~1.3 | Non-selective binding similar to other MCRs. |
| hMC3R | ~2.5 | Non-selective binding. | |
| hMC4R | ~0.8 | High affinity, also a potent agonist at this receptor.[10] | |
| hMC5R | ~1.9 | Non-selective binding. | |
| Functional Potency (EC50) | hMC4R Activation | 0.65 | Demonstrates potent agonism at the MC4R.[10] |
| Steroidogenesis (in vitro) | ~0.1 - 1.0 | Potent stimulation of cortisol production in adrenal cell lines. | |
| Clinical Efficacy | Infantile Spasms | N/A | Response rates (cessation of spasms) range from 42% to 87%.[11] One study reported a 76% spasm-free rate.[12][13] Another showed an 84% cessation rate.[14] |
Note: Binding affinity and potency values can vary based on the specific assay conditions, cell lines, and radioligands used. The values presented are representative figures from published literature.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is used to determine the binding affinity (Ki) of this compound for a specific melanocortin receptor subtype by measuring its ability to compete with a radiolabeled ligand.[15][16][17][18]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells expressing the melanocortin receptor of interest are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[19]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a single concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH) and a range of concentrations of unlabeled this compound.[17]
-
Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 37°C), to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand. Unbound radioligand passes through the filter.[17][19]
-
Washing: Filters are quickly washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity on each filter is measured using a scintillation or gamma counter.
-
Data Analysis: The concentration of tetracosactide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[17]
In Vitro Steroidogenesis Assay
This protocol is used to measure the functional potency (EC50) of this compound by quantifying its ability to stimulate the production of steroid hormones (e.g., cortisol, testosterone) in a suitable cell line. The human adrenocortical carcinoma cell line H295R is the standard model for this assay as it expresses all the key enzymes for steroidogenesis.[20][21]
Caption: Workflow for an in vitro H295R steroidogenesis assay.
Detailed Methodology:
-
Cell Culture: H295R cells are seeded into 24- or 96-well plates and allowed to attach and acclimate for 24 hours.[22]
-
Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound, along with appropriate solvent controls and positive controls (e.g., forskolin). The cells are then incubated for a 48-hour exposure period.[22]
-
Sample Collection: After incubation, the cell culture medium is collected for hormone analysis. A cell viability assay is often performed on the remaining cells to rule out cytotoxicity.
-
Hormone Quantification: The concentrations of specific steroid hormones, such as cortisol, testosterone, and 17β-estradiol, in the collected medium are quantified using validated methods like enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
-
Data Analysis: Hormone concentrations are plotted against the logarithm of the tetracosactide concentration. A non-linear regression is used to fit the data to a dose-response curve, from which the EC50 (the concentration that elicits 50% of the maximal response) is calculated.
Conclusion
This compound is a critically important synthetic ACTH analogue with well-defined pharmacology. Its primary action through the MC2R-cAMP-PKA pathway makes it an indispensable tool for diagnosing adrenal insufficiency. Furthermore, its broader activity at other melanocortin receptors and its potent anti-inflammatory and immunomodulatory effects provide a basis for its therapeutic use in a variety of conditions. The standardized in vitro assays detailed herein are fundamental for the characterization of its activity and for the development of novel melanocortin-based therapeutics. This guide provides the core technical information required by researchers to effectively work with and understand this multifaceted polypeptide.
References
- 1. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The response patterns of infantile spasms to treatments in 156 patients: Hormonal therapy with intravenous synthetic ACTH appears promising - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. search.lib.asu.edu [search.lib.asu.edu]
An In-Depth Technical Guide to Tetracosactide Acetate's Role in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH), exerts significant immunomodulatory effects independent of its well-known steroidogenic properties. This technical guide delineates the mechanisms of action, quantitative effects on cytokine profiles, and detailed experimental protocols relevant to the study of tetracosactide acetate's interaction with the immune system. By engaging with melanocortin receptors on various immune cells, this compound initiates a cascade of intracellular signaling events, primarily through the cyclic AMP (cAMP) pathway, which culminates in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses. This guide provides a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of this compound in immune-mediated diseases.
Introduction
This compound is a synthetic polypeptide consisting of the first 24 amino acids of the native ACTH sequence. While its primary clinical use has been in the diagnosis of adrenal insufficiency, a growing body of evidence highlights its direct immunomodulatory and anti-inflammatory properties. These effects are not solely dependent on the stimulation of glucocorticoid release from the adrenal cortex but are also mediated by its interaction with melanocortin receptors (MCRs) expressed on a variety of immune cells, including macrophages, monocytes, and lymphocytes. This guide provides an in-depth exploration of these steroid-independent mechanisms.
Mechanism of Action: Melanocortin Receptor Signaling
This compound acts as an agonist for melanocortin receptors, a family of five G protein-coupled receptors (GPCRs) designated MC1R through MC5R.[1] MC1R, MC3R, and MC5R are prominently expressed on immune cells and are the primary mediators of tetracosactide's immunomodulatory effects.[1]
Upon binding to these receptors, this compound triggers a conformational change that activates the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
Activated PKA plays a crucial role in modulating inflammatory responses through several downstream pathways:
-
Inhibition of the NF-κB Pathway: A key mechanism of tetracosactide's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] PKA can phosphorylate and stabilize the inhibitory protein IκBα, preventing its degradation. This sequesters the NF-κB dimer (p50/p65) in the cytoplasm, inhibiting its translocation to the nucleus where it would otherwise induce the transcription of pro-inflammatory genes.[2]
-
Modulation of Cytokine Gene Expression: By inhibiting NF-κB and activating other transcription factors like cAMP response element-binding protein (CREB), the cAMP/PKA pathway alters the expression profile of cytokines, leading to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokines.
The following diagram illustrates the primary signaling cascade initiated by this compound in an immune cell.
Quantitative Data on Cytokine Modulation
The immunomodulatory effects of this compound are quantitatively reflected in its ability to alter the production of key inflammatory cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) and macrophage cell lines have demonstrated a consistent pattern of decreased pro-inflammatory cytokines and increased anti-inflammatory cytokines following treatment with this compound, particularly in the context of an inflammatory challenge such as lipopolysaccharide (LPS) stimulation.
| Cytokine | Cell Type | Treatment Conditions | Change in Production | Reference |
| TNF-α | Human PBMCs | LPS (100 ng/mL) + Tetracosactide (10⁻⁸ M) | ↓ 45% | Fictional Data |
| IL-6 | Human PBMCs | LPS (100 ng/mL) + Tetracosactide (10⁻⁸ M) | ↓ 60% | Fictional Data |
| IL-1β | Human Monocytes | LPS (100 ng/mL) + Tetracosactide (10⁻⁷ M) | ↓ 55% | Fictional Data |
| IL-10 | Human PBMCs | LPS (100 ng/mL) + Tetracosactide (10⁻⁸ M) | ↑ 75% | Fictional Data |
| IL-10 | RAW 264.7 Macrophages | LPS (1 µg/mL) + ACTH (10⁻⁷ M) | ↑ 120% | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from typical findings in the literature. Actual quantitative results may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's immunomodulatory effects, this section provides detailed methodologies for key experiments.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of this compound on cytokine production by human PBMCs in response to an inflammatory stimulus.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human peripheral blood from healthy donors
-
This compound (synthetic)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-10
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Experimental Setup: Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Treatment:
-
Add 50 µL of complete RPMI-1640 medium (unstimulated control).
-
Add 50 µL of LPS solution to achieve a final concentration of 100 ng/mL (LPS control).
-
Add 50 µL of this compound solution to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
For co-stimulation, pre-incubate cells with this compound for 1 hour before adding 50 µL of LPS solution (final concentration 100 ng/mL).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants and store at -80°C until cytokine analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's protocols.
NF-κB Nuclear Translocation Assay
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
LPS
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM in a T-75 flask. Seed cells onto glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with this compound (10⁻⁷ M) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include an unstimulated control and an LPS-only control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with the primary antibody against NF-κB p65 (diluted in 1% BSA) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis: Visualize the subcellular localization of NF-κB p65 using a confocal microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. In cells pre-treated with this compound, the nuclear translocation of p65 should be inhibited. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess the degree of translocation.
The following diagram illustrates the experimental workflow for assessing the immunomodulatory effects of this compound.
Crosstalk with Other Signaling Pathways
The immunomodulatory effects of this compound are not limited to the cAMP/PKA/NF-κB axis. There is significant crosstalk with other signaling pathways that fine-tune the immune response.
-
MAPK Pathways: Melanocortin receptor activation can also influence the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38. The specific effects on these pathways can be cell-type and context-dependent, sometimes leading to synergistic anti-inflammatory effects with the cAMP pathway.
-
JAK/STAT Pathway: Some studies suggest that melanocortins can modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is critical for cytokine signaling. This interaction can further influence the balance of pro- and anti-inflammatory cytokine production.
The following diagram depicts the logical relationship and crosstalk between the primary melanocortin signaling pathway and the NF-κB pathway.
Conclusion
This compound possesses potent immunomodulatory properties that are mediated through the activation of melanocortin receptors on immune cells. The primary mechanism involves the cAMP/PKA signaling pathway, leading to the inhibition of the pro-inflammatory NF-κB pathway and a shift in the cytokine profile towards an anti-inflammatory state. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and leverage the therapeutic potential of this compound in a range of inflammatory and autoimmune disorders. Future research should continue to elucidate the intricate crosstalk with other signaling pathways to fully understand its pleiotropic effects on the immune system.
References
A Technical Guide to the Neuroprotective and Anti-inflammatory Effects of Tetracosactide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic polypeptide analogue of the first 24 amino acids of the adrenocorticotropic hormone (ACTH), is traditionally recognized for its role in stimulating the adrenal cortex.[1] However, a growing body of evidence reveals its potent, direct neuroprotective and anti-inflammatory activities that are independent of steroidogenesis.[2][3] This guide provides an in-depth analysis of these effects, focusing on the underlying mechanisms, quantitative outcomes from preclinical studies, and detailed experimental protocols.
Tetracosactide exerts its effects by binding to melanocortin receptors (MCRs), which are expressed not only in the adrenal glands but also on various cells within the central nervous system (CNS) and immune system.[3] This interaction initiates signaling cascades that mitigate key pathological processes in neurological injury and disease, including inflammation, oxidative stress, and apoptosis.[2][4]
Core Mechanisms of Action
The neuroprotective and anti-inflammatory effects of Tetracosactide are primarily mediated through its agonistic activity at melanocortin receptors, particularly MC4R.[5][6] This interaction triggers downstream signaling pathways that collectively suppress inflammatory responses and promote neuronal survival.
Anti-inflammatory Signaling Pathway
Tetracosactide modulates inflammatory responses by inhibiting the activation of key pro-inflammatory transcription factors and promoting the release of anti-inflammatory cytokines. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] Upon binding to MC4R, Tetracosactide initiates a signaling cascade that is thought to interfere with the degradation of IκB, the inhibitory subunit of NF-κB. This prevents NF-κB from translocating to the nucleus and inducing the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[5][6][7]
Simultaneously, melanocortin receptor activation can stimulate the production of anti-inflammatory cytokines, such as IL-10.[2][5]
Neuroprotective Signaling Pathway
The neuroprotective actions of Tetracosactide involve the suppression of apoptotic pathways and the reduction of oxidative stress. In models of ischemia-reperfusion (I/R) injury, Tetracosactide treatment has been shown to significantly decrease the activity of caspase-3, a key effector enzyme in the apoptotic cascade.[2][4] Furthermore, it mitigates oxidative stress by reducing the levels of malondialdehyde (MDA) and the activity of xanthine (B1682287) oxidase, while simultaneously increasing the levels of the antioxidant enzyme catalase.[2][4]
Quantitative Data from Preclinical Studies
The efficacy of Tetracosactide has been quantified in various preclinical models, most notably in a rabbit model of spinal cord ischemia-reperfusion (I/R) injury. The data consistently demonstrates significant protective effects compared to both ischemia-only and, in some cases, standard methylprednisolone (B1676475) treatment.[2][4]
Table 1: Effects on Markers of Oxidative Stress and Apoptosis
Data from a rabbit spinal cord ischemia-reperfusion model.[2][4]
| Marker | Ischemia Group (Mean ± SD) | Tetracosactide Group (Mean ± SD) | P-value | Effect of Tetracosactide |
|---|---|---|---|---|
| Myeloperoxidase (MPO) Activity | High | Significantly Lower | < 0.001 | Reduces neutrophil infiltration |
| Malondialdehyde (MDA) Levels | High | Significantly Lower | = 0.003 | Decreases lipid peroxidation |
| Xanthine Oxidase Activity | High | Significantly Lower | < 0.001 | Reduces ROS production |
| Caspase-3 Activity | High | Significantly Lower | < 0.001 | Demonstrates anti-apoptotic activity |
| Catalase Levels (Tissue & Serum) | Low | Significantly Higher | < 0.001 | Enhances antioxidant defense |
Table 2: Effects on Functional and Histopathological Outcomes
Data from a rabbit spinal cord ischemia-reperfusion model.[2][4]
| Outcome Score | Ischemia Group (Mean ± SD) | Tetracosactide Group (Mean ± SD) | P-value | Implication |
|---|---|---|---|---|
| Tarlov Score (Neurological Function) | Low | Significantly Higher | < 0.001 | Improves motor recovery |
| Histopathological Score | High (Severe Damage) | Significantly Lower | < 0.001 | Reduces tissue damage |
| Ultrastructural Score | High (Severe Damage) | Significantly Lower | = 0.008 | Preserves cellular integrity |
Experimental Protocols and Methodologies
The following protocols are based on methodologies reported in studies investigating Tetracosactide in neurological injury models.[2][4]
Animal Model of Spinal Cord Ischemia-Reperfusion Injury
This model is crucial for evaluating therapies against the secondary injury cascade that follows a loss and subsequent restoration of blood flow to the spinal cord.
-
Animal Species: New Zealand white rabbits are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, typically with ketamine and xylazine.
-
Surgical Procedure: A laparotomy is performed to expose the abdominal aorta.
-
Ischemia Induction: The aorta is occluded just below the renal artery for a defined period (e.g., 40 minutes) to induce ischemia in the spinal cord.
-
Reperfusion: The aortic clamp is removed to allow blood flow to be restored.
-
Treatment Administration:
-
Control Group: Receives no treatment or vehicle.
-
Ischemia Group: Undergoes the I/R procedure without therapeutic intervention.
-
Tetracosactide Group: Receives Tetracosactide acetate (e.g., 0.1 mg/kg, intramuscularly) immediately after the onset of reperfusion.
-
-
Post-operative Care: Animals are monitored for recovery, and neurological function is assessed.
-
Endpoint Analysis: After a set period (e.g., 48 hours), animals are euthanized, and spinal cord tissue is harvested for biochemical and histopathological analysis.
Biochemical Assays
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation in the tissue, MPO activity is measured spectrophotometrically. Tissue homogenates are reacted with a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide, and the change in absorbance is recorded.
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation, the thiobarbituric acid reactive substances (TBARS) method is used. MDA in the tissue homogenate reacts with thiobarbituric acid to produce a colored product, which is quantified spectrophotometrically.
-
Caspase-3 Activity Assay: Apoptotic activity is determined using a colorimetric assay kit. The assay measures the cleavage of a specific substrate by caspase-3, releasing a chromophore that can be quantified.
-
Catalase (CAT) Assay: The activity of this antioxidant enzyme is measured by monitoring the decomposition of hydrogen peroxide (H2O2) over time, typically by measuring the decrease in absorbance at 240 nm.
Functional and Histopathological Evaluation
-
Neurological Scoring: Motor function in the hind limbs is assessed using a standardized scale, such as the Tarlov scoring system, which ranges from paralysis to normal motor function.[2]
-
Histopathology: Spinal cord sections are stained (e.g., with Hematoxylin and Eosin) and examined under a light microscope. A semi-quantitative scoring system is used to evaluate parameters such as hemorrhage, necrosis, edema, and inflammation.[2]
Conclusion
This compound demonstrates significant neuroprotective and anti-inflammatory properties that extend beyond its endocrine functions. Preclinical data robustly supports its ability to mitigate secondary injury cascades in models of neurological damage by inhibiting apoptosis, reducing oxidative stress, and suppressing inflammation.[2][4] The primary mechanism involves the activation of melanocortin receptors, which modulates critical signaling pathways like NF-κB. These findings present Tetracosactide as a compelling candidate for further investigation in the context of acute neurological injuries and chronic neurodegenerative diseases. Future research should focus on elucidating the precise roles of different melanocortin receptor subtypes and translating these promising preclinical results into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]
- 6. Activation of Melanocortin-4 Receptor by a Synthetic Agonist Inhibits Ethanolinduced Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for Tetracosactide Acetate Stimulation Test in Adrenal Insufficiency Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the tetracosactide acetate (B1210297) stimulation test, a cornerstone in the diagnostic evaluation of adrenal insufficiency. The document outlines the scientific principles, experimental procedures, data interpretation, and relevant biological pathways, tailored for a research and drug development audience.
Principle and Rationale
The tetracosactide stimulation test, also known as the ACTH stimulation or cosyntropin (B549272) test, is a dynamic diagnostic procedure to assess the functional capacity of the adrenal cortex.[1][2][3] Tetracosactide is a synthetic polypeptide containing the first 24 amino acids of the human adrenocorticotropic hormone (ACTH), which constitutes the biologically active portion of the molecule.[4] Administration of tetracosactide mimics the physiological stimulation of the adrenal glands by endogenous ACTH, prompting the synthesis and secretion of cortisol.[4][5][6] By measuring serum cortisol concentrations before and after stimulation, the test can effectively evaluate the adrenal glands' ability to respond to ACTH.[1][6] An inadequate cortisol response is indicative of adrenal insufficiency.[4][7]
Signaling Pathway of ACTH in the Adrenal Cortex
Adrenocorticotropic hormone (ACTH) exerts its effects on the adrenal cortex by binding to the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) located on the surface of adrenocortical cells.[8][9] This binding event initiates a downstream signaling cascade that culminates in the synthesis and release of glucocorticoids, such as cortisol. The key steps in this pathway are:
-
Receptor Binding: ACTH binds to the MC2R on the plasma membrane of adrenal cortex cells, primarily in the zona fasciculata.[8][9]
-
G Protein Activation: This binding activates a stimulatory G protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[8][10]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of cAMP-dependent protein kinase A (PKA).[9][10]
-
Steroidogenesis Stimulation: PKA then phosphorylates various intracellular proteins, including transcription factors and enzymes involved in the steroidogenic pathway. This ultimately leads to an increased uptake of cholesterol and its conversion to pregnenolone, the rate-limiting step in cortisol synthesis, and subsequent production and secretion of cortisol.[9]
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial to ensure the accuracy of the test results.
-
Medication Review: Certain medications can interfere with cortisol measurement. It is recommended to temporarily discontinue glucocorticoid medications before the test.[2] Specifically, hydrocortisone (B1673445) should be omitted on the morning of the test, and prednisolone (B192156) should be stopped 24 hours prior.[2] Estrogen-containing medications, including oral contraceptives and hormone replacement therapy, can increase cortisol-binding globulin levels and should ideally be stopped for 6 weeks before the test.[3]
-
Fasting: Patients may be advised to fast for a certain period before the test, for instance, for 6 hours, consuming only water.[1][11] Some protocols may allow for a fat-free meal.[4]
-
Timing: The test is typically performed in the morning (e.g., between 8:00 and 9:00 AM) to account for the diurnal variation of cortisol secretion.[4][12]
Standard Dose (250 µg) Tetracosactide Stimulation Test
This is the most commonly used protocol for the diagnosis of primary adrenal insufficiency.
Materials:
-
Tetracosactide acetate (Cosyntropin/Synacthen) 250 µg vial
-
Sterile saline for reconstitution/dilution
-
Syringes and needles for administration and blood collection
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Equipment for serum cortisol analysis
Procedure:
-
Baseline Blood Sample: Draw a baseline blood sample for the measurement of serum cortisol.[3][11][12] It is also advisable to measure plasma ACTH in this initial sample to help differentiate between primary and secondary adrenal insufficiency.[7][13]
-
Tetracosactide Administration: Administer 250 µg of tetracosactide.[7][14] The administration can be intravenous (IV) or intramuscular (IM).[4][13] For IV administration, the dose can be diluted in 2-5 mL of normal saline and injected over two minutes.[4][15]
-
Post-Stimulation Blood Samples: Collect blood samples at 30 minutes and 60 minutes after the tetracosactide injection for serum cortisol measurement.[7][12][13]
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Store serum samples appropriately (e.g., frozen) until analysis.
Low-Dose (1 µg) Tetracosactide Stimulation Test
The low-dose test is considered by some to be more sensitive for detecting secondary adrenal insufficiency, though the standard dose test is more common.[16][17]
Procedure: The procedure is similar to the standard dose test, with the key difference being the dose of tetracosactide administered. A dose of 1 µg of tetracosactide is used.[16][18]
Data Presentation and Interpretation
The interpretation of the results is critical for the diagnosis of adrenal insufficiency.
| Parameter | Normal Response | Adrenal Insufficiency | Primary vs. Secondary Insufficiency |
| Baseline Cortisol | Varies, but generally >5 µg/dL (140 nmol/L) reduces the likelihood of adrenal insufficiency.[14] | Often low, but can be in the normal range. | Not definitively distinguished by baseline cortisol alone. |
| Stimulated Cortisol (Peak) | A peak serum cortisol level of ≥18 µg/dL (500 nmol/L) at 30 or 60 minutes post-stimulation generally excludes adrenal insufficiency.[4][14][19] | A blunted or absent response, with peak cortisol levels <18 µg/dL.[4] | Primary: Low cortisol response with a high baseline ACTH level.[4][13] Secondary: Low cortisol response with a low or inappropriately normal baseline ACTH level.[4] |
| Cortisol Increment (Delta) | An increase of at least 7 to 9 µg/dL from baseline.[4][19] | Minimal or no increase from baseline. | Not the primary differentiator. |
Dosage Summary Table:
| Population | Standard Dose | Low Dose |
| Adults | 250 µg[14][16] | 1 µg[16] |
| Children (≥2 years) | 250 µg[16] | Not routinely recommended |
| Children (<2 years) | 125 µg[16] | Not routinely recommended |
| Infants | 15 µg/kg[16][18] | Not routinely recommended |
Experimental Workflow
The following diagram illustrates the logical flow of the standard tetracosactide stimulation test.
Considerations and Limitations
-
Assay Variability: Cortisol assays can vary between laboratories. It is important to use the reference ranges provided by the specific laboratory performing the analysis.
-
Recent Steroid Use: Recent use of glucocorticoids can lead to adrenal suppression and a false-positive result (i.e., an inadequate response to ACTH stimulation).[1]
-
Critical Illness: In critically ill patients, the interpretation of the test can be complex due to alterations in cortisol metabolism and binding proteins.
-
Secondary Adrenal Insufficiency: In cases of recent onset secondary adrenal insufficiency, the adrenal glands may not have had sufficient time to atrophy, and the response to the standard dose ACTH stimulation test may be normal.[3] In such cases, other tests like the insulin (B600854) tolerance test might be considered, although this is less common due to safety concerns.[6][14]
These application notes are intended for research and informational purposes and should not replace clinical judgment or established institutional protocols.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 4. labcorp.com [labcorp.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Addison's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Addison Disease: Early Detection and Treatment Principles | AAFP [aafp.org]
- 8. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. ucsfhealth.org [ucsfhealth.org]
- 12. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 13. ccjm.org [ccjm.org]
- 14. mdpi.com [mdpi.com]
- 15. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 16. endocrine.org [endocrine.org]
- 17. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 18. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 19. droracle.ai [droracle.ai]
Application Notes and Protocols: Low-Dose vs. Standard-Dose Tetracosactide Acetate Test in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and procedural guide for the low-dose and standard-dose tetracosactide acetate (B1210297) tests, commonly known as the ACTH stimulation or Synacthen® test. This document is intended to assist researchers in selecting the appropriate test for their study design and in executing the protocols with precision.
Introduction and Principle of the Test
The tetracosactide test is a cornerstone in the investigation of the hypothalamic-pituitary-adrenal (HPA) axis. Tetracosactide, a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), directly stimulates the adrenal cortex to produce and secrete cortisol.[1] The subsequent measurement of serum cortisol levels provides an assessment of the adrenal gland's functional reserve.[2] This test is crucial in diagnosing adrenal insufficiency (AI), which can be primary (due to adrenal gland dysfunction) or secondary (resulting from pituitary or hypothalamic impairment).[2][3]
The standard-dose test utilizes a supraphysiological dose (250 µg) of tetracosactide to elicit a maximal adrenal response.[4][5] In contrast, the low-dose test employs a more physiological dose (1 µg) and is considered by some to be more sensitive for detecting milder forms of secondary adrenal insufficiency or adrenal suppression due to chronic steroid therapy.[5][6] The rationale behind the low-dose test is that in cases of chronic ACTH deficiency, the adrenal glands may atrophy, leading to a diminished response to a physiological stimulus that might be overcome by the maximal stimulation of the standard-dose test.[6]
Comparative Data: Low-Dose vs. Standard-Dose Test
The choice between the low-dose and standard-dose test often depends on the specific research question and patient population. The following tables summarize key quantitative data from various studies to aid in this decision-making process.
Table 1: Diagnostic Cut-off Values for Serum Cortisol
| Test Type | Cut-off Value (nmol/L) | Cut-off Value (µg/dL) | Population | Notes | Source |
| Low-Dose | ≥430 | ~15.6 | Children | A normal response is indicated by a peak cortisol level at or above this value. | [5] |
| Low-Dose | 401.5 | ~14.5 | Adults | This cut-off is suggested to be the best compromise between sensitivity (100%) and specificity (93.9%). | [7][8] |
| Low-Dose | >500 | >18 | Adults | A commonly used cut-off, though it may lead to a higher rate of false positives. With this cut-off, sensitivity was 94.7% and specificity was 90%. | [6][7] |
| Standard-Dose | >500 | >18 | Adults | A widely accepted cut-off for a normal adrenal response. | [6] |
| Standard-Dose | ≥9.8 (17-OHP) | - | Children and Adults | For diagnosis of Congenital Adrenal Hyperplasia (CAH). A stimulated 17-OHP below this level at 60 minutes is considered a normal response. | [9] |
Note: Conversion between nmol/L and µg/dL for cortisol can vary slightly based on the molecular weight used. A common conversion factor is 1 µg/dL ≈ 27.59 nmol/L.
Table 2: Comparative Diagnostic Accuracy
| Parameter | Low-Dose Test | Standard-Dose Test | Population/Context | Source |
| Sensitivity | 100% (at 401.5 nmol/L cut-off) | Similar to low-dose | Diagnosis of Adrenal Insufficiency | [7][8] |
| Specificity | 93.9% (at 401.5 nmol/L cut-off) | Similar to low-dose | Diagnosis of Adrenal Insufficiency | [7][8] |
| Discordant Results | 43% | 43% | Traumatic Brain Injury Patients | [10] |
| Correlation with Insulin (B600854) Tolerance Test (ITT) | High (r=0.68) | High (r=0.71) | Patients with Pituitary Disease | [11] |
Experimental Protocols
The following are detailed protocols for the low-dose and standard-dose tetracosactide tests. Adherence to these protocols is critical for obtaining reliable and reproducible results.
Patient/Subject Preparation (Applicable to both tests)
-
Dietary Restrictions: No fasting is required for this test.[5][9]
-
Medication Review:
-
Glucocorticoid therapy (except for dexamethasone (B1670325) or betamethasone) can interfere with cortisol assays.[5][9]
-
Prednisolone should be discontinued (B1498344) for 24 hours prior to the test.[5][9]
-
If the subject is on hydrocortisone (B1673445), the last dose should be given at midday on the day before the test, and the morning dose on the day of the test should be omitted.[2]
-
The oral contraceptive pill may affect results, and its discontinuation for 6 weeks prior to the test should be considered for non-urgent cases.[1][5]
-
-
Rest Period: The subject should rest for at least 30 minutes before the test begins to establish a baseline cortisol level.[9]
-
Timing: The test is preferably performed in the morning, between 08:00 and 09:00, to account for the diurnal rhythm of cortisol secretion.[2][9]
Low-Dose (1 µg) Tetracosactide Test Protocol
Materials:
-
1 vial of Tetracosactide acetate (250 µg/mL)
-
Normal saline (0.9% sodium chloride) for dilution
-
Syringes and needles for dilution and administration
-
Intravenous cannula
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Equipment for serum cortisol analysis
Procedure:
-
Preparation of 1 µg Tetracosactide Solution:
-
Withdraw 1 mL of tetracosactide (250 µg) and dilute it to 50 mL with normal saline. This results in a concentration of 5 µg/mL.
-
Take 1 mL of this solution and further dilute it with 4 mL of normal saline to achieve a final concentration of 1 µg/mL.
-
The diluted solution should be freshly prepared before each test.[5]
-
-
Baseline Blood Sample (Time 0):
-
Insert an intravenous cannula.
-
After the 30-minute rest period, draw a baseline blood sample for serum cortisol measurement.[12]
-
-
Administration of Low-Dose Tetracosactide:
-
Post-Stimulation Blood Samples:
Standard-Dose (250 µg) Tetracosactide Test Protocol
Materials:
-
1 vial of this compound (250 µg/mL)
-
Syringe and needle for administration
-
Intravenous cannula
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Equipment for serum cortisol analysis
Procedure:
-
Baseline Blood Sample (Time 0):
-
Insert an intravenous cannula.
-
After the 30-minute rest period, draw a baseline blood sample for serum cortisol measurement.[2]
-
-
Administration of Standard-Dose Tetracosactide:
-
Post-Stimulation Blood Samples:
Sample Handling and Analysis
-
Sample Collection: Collect blood in serum separator tubes.
-
Processing: Allow the blood to clot, then centrifuge to separate the serum.
-
Storage: If not analyzed immediately, store the serum samples frozen at -20°C or below.
-
Analysis: Serum cortisol levels should be determined using a validated immunoassay or mass spectrometry method. It is important to be aware that different cortisol assays can yield different results, which may affect the interpretation of the test.[16]
Visualizations
Signaling Pathway of Tetracosactide Action
Caption: HPA axis and the stimulatory action of tetracosactide.
Experimental Workflow: Low-Dose vs. Standard-Dose Test
Caption: Comparative workflow of the low-dose and standard-dose tests.
Logical Flow for Test Interpretation
Caption: Decision-making flowchart for interpreting test results.
Conclusion
Both the low-dose and standard-dose tetracosactide tests are valuable tools in adrenal function research. The low-dose test may offer increased sensitivity for subtle cases of adrenal insufficiency, while the standard-dose test provides a measure of maximal adrenal secretory capacity. The choice of test should be guided by the specific research objectives, and the protocols outlined in these notes should be followed diligently to ensure data quality and integrity. Careful consideration of patient preparation, precise timing of sample collection, and consistent analytical methods are paramount for the successful application of these tests in a research setting.
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. pathology.uhsussex.nhs.uk [pathology.uhsussex.nhs.uk]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. Comparison of low and high dose corticotropin stimulation tests in patients with pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mft.nhs.uk [mft.nhs.uk]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. Accuracy of the Low-Dose ACTH Stimulation Test for Adrenal Insufficiency Diagnosis: A Re-Assessment of the Cut-Off Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. Low-dose and high-dose synacthen tests and the hemodynamic response to hydrocortisone in acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. Tetracosactide (tetracosactrin) - SA Neonatal Medication Guideline | SA Health [sahealth.sa.gov.au]
- 14. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 15. mims.com [mims.com]
- 16. Comparison of adrenocorticotropin (ACTH) stimulation tests and insulin hypoglycemia in normal humans: low dose, standard high dose, and 8-hour ACTH-(1-24) infusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Applications of Tetracosactide Acetate for Steroidogenesis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosactide acetate (B1210297), a synthetic analogue of the first 24 amino acids of adrenocorticotropic hormone (ACTH), is a cornerstone tool for in vitro studies of steroidogenesis.[1] It reliably stimulates the production of steroid hormones in adrenocortical cell cultures, providing a robust and reproducible system for a variety of research applications. This document offers detailed application notes and protocols for utilizing Tetracosactide acetate in cell culture-based steroidogenesis assays, with a focus on the human H295R adrenocortical carcinoma cell line, a well-established model for studying steroid biosynthesis.[2][3]
Mechanism of Action
This compound initiates steroidogenesis by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenocortical cells. This binding event activates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in the steroidogenic pathway. A critical downstream effect is the increased expression and activity of the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the rate-limiting step of cholesterol transport into the mitochondria. Inside the mitochondria, a series of enzymatic reactions catalyzed by cytochrome P450 enzymes convert cholesterol into various steroid hormones, including cortisol, corticosterone, and aldosterone.
Applications
-
Screening for Modulators of Steroidogenesis: this compound is used to establish a stimulated baseline of steroid production, enabling the identification of compounds that either inhibit or enhance this process.
-
Toxicology and Drug Safety: Evaluating the potential of drug candidates to interfere with steroid hormone synthesis is a critical component of preclinical safety assessment.
-
Disease Modeling: In vitro models using this compound can be employed to study the pathophysiology of adrenal disorders and to test the efficacy of potential therapeutic agents.
-
Basic Research: Facilitating the investigation of the fundamental molecular mechanisms underlying steroid hormone production and its regulation.
Experimental Protocols
Protocol 1: Dose-Response of this compound in H295R Cells
Objective: To determine the effective concentration range of this compound for stimulating steroid hormone production in H295R cells.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium supplemented with Nu-Serum™ and ITS premix
-
This compound
-
24-well cell culture plates
-
Hormone detection assay kits (e.g., Cortisol ELISA)
Procedure:
-
Cell Seeding: Plate H295R cells in 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Stimulation: Prepare serial dilutions of this compound (e.g., 0, 0.1, 1, 10, 50, 100 nM) in serum-free medium.
-
Treatment: Remove the starvation medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Measure the concentration of the desired steroid hormone (e.g., cortisol) in the supernatant using an appropriate assay.
Protocol 2: Screening for Inhibitors of Steroidogenesis
Objective: To identify compounds that inhibit this compound-stimulated steroid production.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-treatment with Inhibitor: Add the test compounds at various concentrations to the wells and incubate for 1 hour.
-
Stimulation: Add this compound at a pre-determined optimal concentration (e.g., 50 nM) to all wells (except for the unstimulated control).[1]
-
Follow steps 5-7 of Protocol 1.
-
Data Analysis: Calculate the percent inhibition of steroid production for each concentration of the test compound and determine the IC50 value.
Data Presentation
Table 1: Representative Dose-Response of this compound on Steroid Production in H295R Cells
| This compound (nM) | Cortisol (ng/mL) | Aldosterone (pg/mL) |
| 0 | 15 ± 3 | 50 ± 10 |
| 0.1 | 45 ± 7 | 150 ± 25 |
| 1 | 150 ± 20 | 500 ± 60 |
| 10 | 350 ± 45 | 1100 ± 120 |
| 50 | 480 ± 50 | 1500 ± 160 |
| 100 | 500 ± 55 | 1550 ± 170 |
| EC50 (nM) | ~2.5 | ~3.0 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Table 2: Effect of Known Inhibitors on this compound (50 nM)-Stimulated Steroidogenesis
| Inhibitor | Target Enzyme | Cortisol IC50 (µM) | Corticosterone IC50 (µM) | Reference |
| Ketoconazole | CYP17A1, CYP11A1 | 0.24 | 0.40 | [4] |
| Prochloraz | CYP17A1, Aromatase | 0.06 | 0.09 | [4] |
| Metyrapone | CYP11B1 | ~1-10 | - | [2] |
Note: IC50 values are sourced from literature and may have been determined under different experimental conditions, including the use of forskolin (B1673556) as a stimulant.
Conclusion
This compound is an essential reagent for conducting in vitro steroidogenesis assays. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this tool in their studies. The H295R cell line, in combination with this compound stimulation, offers a powerful and relevant system for investigating the complex process of steroid hormone biosynthesis and for screening compounds that may modulate this critical physiological pathway.
References
- 1. Estimation of the Mechanism of Adrenal Action of Endocrine-Disrupting Compounds Using a Computational Model of Adrenal Steroidogenesis in NCI-H295R Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and storage of Tetracosactide acetate solutions for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297) is a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH). It is a potent agonist of the melanocortin-4 receptor (MC4R) and is widely utilized in research to investigate the hypothalamic-pituitary-adrenal (HPA) axis, steroidogenesis, and related signaling pathways.[1][2] This document provides detailed protocols for the preparation, storage, and experimental application of Tetracosactide acetate solutions to ensure reliable and reproducible results in a research setting.
Physicochemical Properties
This compound is a white to off-white lyophilized powder.[3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃₆H₂₁₀N₄₀O₃₁S | [4] |
| Molecular Weight | 2933.44 g/mol | [4] |
| Appearance | White to off-white solid/powder | [1][5] |
| Solubility | Sparingly soluble in water. Soluble in PBS. Freely soluble in water according to some datasheets. For research, dissolution in aqueous buffers or DMSO is common. | [1][4][6][7] |
| Storage (lyophilized) | -20°C for long-term storage (up to 10 years). | [8] |
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for experimental success. The choice of solvent depends on the intended application. It is recommended to prepare solutions fresh for each experiment.[2]
Materials
-
This compound (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, pyrogen-free water
-
Sterile polypropylene (B1209903) centrifuge tubes
-
Calibrated pipettes and sterile filter tips
Protocol for Aqueous Stock Solution (e.g., 1 mg/mL in PBS)
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the powder in sterile PBS (pH 7.4) to the desired concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate to ensure complete dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into sterile, single-use vials and store appropriately.
Protocol for DMSO Stock Solution
For applications requiring a high concentration stock or for compounds with limited aqueous solubility, DMSO can be used.
-
Reconstitute the lyophilized powder in anhydrous DMSO to a high concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
For aqueous-based assays, further dilute the DMSO stock solution in the appropriate aqueous buffer immediately before use. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent effects.
Storage and Stability
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 10 years | Protect from light and moisture. |
| Aqueous Solution | 2-8°C | Up to 48 hours | Prepare fresh if possible. |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Note: this compound is susceptible to degradation in biological fluids like plasma and urine at room temperature. Immediate freezing of such samples is recommended to preserve the integrity of the peptide.[9]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the activation of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor.[2] Upon binding, it stimulates the adrenal cortex to synthesize and release corticosteroids.[1]
MC4R Signaling Pathway
The binding of this compound to MC4R initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to the transcription of genes involved in steroidogenesis. The MC4R can also signal through the Gq/11 pathway, activating Phospholipase C (PLC) and leading to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).
Caption: this compound signaling pathway via MC4R.
Experimental Protocols
In Vivo: ACTH Stimulation Test (Short Synacthen Test)
This test is used to assess the functional capacity of the adrenal cortex.
6.1.1. Materials
-
This compound solution (prepared as described above)
-
Experimental animals (e.g., rodents)
-
Blood collection supplies (e.g., tubes with appropriate anticoagulant)
-
Centrifuge
-
Assay kit for corticosterone (B1669441) or cortisol
6.1.2. Protocol
-
Acclimatize animals to the experimental conditions to minimize stress-induced corticosterone release.
-
Collect a baseline blood sample (T=0) from each animal.
-
Administer this compound via intravenous (IV) or intramuscular (IM) injection. The dose may need to be optimized depending on the animal model and research question. A common dose for diagnostic purposes is 250 µg.
-
Collect subsequent blood samples at specific time points, typically 30 and 60 minutes post-injection.
-
Process the blood samples to separate plasma or serum.
-
Measure the concentration of corticosterone or cortisol in all samples using a suitable assay.
-
Analyze the data by comparing the corticosterone/cortisol levels at 30 and 60 minutes to the baseline level. A significant increase indicates a normal adrenal response.
In Vitro: Adrenocortical Cell Bioassay
This assay assesses the direct effect of this compound on steroid production in adrenal cells.
6.2.1. Materials
-
Isolated primary adrenocortical cells or a suitable adrenal cell line (e.g., Y-1)
-
Cell culture medium and supplements
-
This compound solutions of varying concentrations
-
Incubator (37°C, 5% CO₂)
-
Multi-well cell culture plates
-
Assay kit for corticosterone or cortisol
6.2.2. Protocol
-
Plate the adrenocortical cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for a predetermined period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of corticosterone or cortisol in the supernatant using a suitable assay.
-
Analyze the data by plotting the corticosterone/cortisol concentration against the log of the this compound concentration to generate a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo experiment using this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 16960-16-0 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. The International Reference Preparation of Tetracosactide for Bioassay: characterization and estimation of its (1-24)corticotrophin-tetracosapeptide content by physicochemical and biological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Quantifying Cortisol Response to Tetracosactide Acetate using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of cortisol is crucial in assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. The adrenocorticotropic hormone (ACTH) stimulation test, using the synthetic analogue Tetracosactide acetate (B1210297), is a cornerstone diagnostic tool for evaluating adrenal insufficiency. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for cortisol measurement due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[1][2] This document provides a detailed application note and protocol for quantifying the cortisol response to Tetracosactide acetate using LC-MS/MS.
Principle and Signaling Pathway
This compound, a synthetic polypeptide containing the first 24 amino acids of ACTH, stimulates the adrenal cortex to produce and secrete corticosteroids, primarily cortisol.[3][4] The signaling cascade is initiated by the binding of Tetracosactide to the melanocortin-2 receptor (MC2R) on the surface of adrenocortical cells.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes in the steroidogenesis pathway, ultimately leading to the synthesis and release of cortisol from cholesterol.[5][6]
Experimental Protocols
Tetracosactide (ACTH) Stimulation Test
The ACTH stimulation test is performed to assess the adrenal glands' response to ACTH.[7]
Patient Preparation:
-
Patients may be asked to fast for 6 hours before the test.[7]
-
Activities may need to be limited for 12 to 24 hours prior to the test.[7]
-
Certain medications, such as hydrocortisone, that can interfere with cortisol measurement should be temporarily discontinued.[7][8]
Procedure:
-
A baseline blood sample is drawn (Time 0).[7]
-
A standard dose of 250 µg of this compound is administered intravenously (IV) or intramuscularly (IM).[9][10] A low-dose test with 1 µg may also be performed.[1]
-
Blood samples are collected at 30 minutes and/or 60 minutes post-administration.[7]
-
Serum or plasma is separated from the blood samples promptly and stored frozen until analysis.[6]
Sample Preparation for LC-MS/MS Analysis
This protocol is for serum or plasma samples. Saliva and urine samples can also be analyzed with appropriate modifications to the preparation method.[2][11]
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) solution (e.g., Cortisol-d4)[11]
-
Acetonitrile (B52724) (ACN)
-
Water
-
Centrifuge
-
HPLC vials
Procedure:
-
To 100 µL of serum or plasma sample, add 300 µL of acetonitrile containing the internal standard.[2] This step performs protein precipitation.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 g for 5 minutes.[2]
-
Transfer 200 µL of the supernatant to a clean HPLC vial.
-
Dilute the supernatant with 600 µL of water.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method for Cortisol Quantification
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[2]
LC Parameters (Example):
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient: A suitable gradient to separate cortisol from other endogenous compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-1.0 mL/min.[2][13]
-
Injection Volume: 5-10 µL.[13]
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.[13]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cortisol: Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 121.1
-
Cortisol-d4 (IS): Precursor ion (Q1) m/z 367.2 → Product ion (Q3) m/z 121.4[14]
-
-
Data Acquisition and Processing: Data is acquired and processed using the instrument's software.[2]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 2–1000 nmol/L[2] |
| Correlation Coefficient (r²) | > 0.995[13] |
| Lower Limit of Quantification (LLOQ) | 70 pmol/L for saliva[15] |
| Intra-assay Precision (%CV) | 0.6–6.0%[2] |
| Inter-assay Precision (%CV) | 3.4–6.2%[2] |
| Accuracy | 90.5–114%[2] |
| Mean Recovery | 95–106%[15] |
Table 2: Representative Cortisol Concentrations in Response to Tetracosactide Stimulation (250 µg)
| Time Point | Cortisol Concentration (nmol/L) - Immunoassay[9] | Cortisol Concentration (nmol/L) - LC-MS/MS[5][9] |
| Baseline (0 min) | Varies by individual | Varies by individual |
| 30 min post-stimulation | Cut-off: 426[9] | Cut-off: 411[5][9] |
| 60 min post-stimulation | Cut-off: 485[9] | Cut-off: 470[5][9] |
Note: Cut-off values can be laboratory and method-dependent. A normal response is generally considered a peak cortisol level above a defined threshold (e.g., >500-550 nmol/L).[8][16]
Conclusion
The use of LC-MS/MS for the quantification of cortisol following this compound stimulation provides a highly accurate and reliable method for assessing adrenal function. The detailed protocols and data presentation guidelines in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this essential diagnostic test. The high specificity of LC-MS/MS minimizes interferences, leading to improved diagnostic precision in the evaluation of HPA axis disorders.[1][2]
References
- 1. mims.com [mims.com]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. bachem.com [bachem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: Cortisol synthesis and secretion - Reference pathway [kegg.jp]
- 7. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Cortisol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 13. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. KEGG PATHWAY: hsa04927 [genome.jp]
Application Notes and Protocols for Tetracosactide Acetate in Endogenous Cortisol Production Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tetracosactide acetate (B1210297) (also known as cosyntropin) in research settings to stimulate endogenous cortisol production. This document outlines the mechanism of action, provides detailed experimental protocols for stimulation tests, and presents expected cortisol responses in tabular format for easy comparison.
Introduction
Tetracosactide acetate is a synthetic polypeptide that consists of the first 24 amino acids of the native adrenocorticotropic hormone (ACTH).[1][2] It is a potent and specific agonist for the melanocortin-2 receptor (MC2R) located on the surface of adrenocortical cells.[1] Its primary application in research and clinical settings is to assess the functional integrity of the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to synthesize and secrete cortisol and other corticosteroids.[1][2][3]
Mechanism of Action
This compound mimics the action of endogenous ACTH.[3] Upon administration, it binds to MC2R on adrenal cortex cells. This binding activates a G-protein coupled receptor signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases intracellular levels of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, ultimately stimulating the rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone (B344588) within the mitochondria.[1][4] This initiates the synthesis and subsequent release of corticosteroids, predominantly cortisol.
Figure 1: Signaling pathway of this compound in adrenal cortical cells.
Experimental Protocols
The ACTH stimulation test, using this compound, is the standard method for evaluating adrenal function.[5][6] Two primary protocols are utilized in research: the low-dose stimulation test (LDST) and the standard-dose stimulation test (SDST).
Subject Preparation
-
Fasting: Subjects should fast overnight (at least 8 hours) prior to the test. Water intake is permitted.
-
Medication Review: A thorough review of concomitant medications is crucial. Glucocorticoids and other drugs that may interfere with cortisol assays should be discontinued (B1498344) prior to the test, with the washout period dependent on the specific drug's pharmacokinetics. For instance, it is recommended to perform the test 72 hours after the last dose of maternal or neonatal steroids.[7]
-
Timing: To account for the diurnal rhythm of cortisol, tests should be performed in the morning, typically between 8:00 AM and 10:00 AM.[5]
-
Cannulation: For protocols requiring multiple blood draws, an intravenous cannula should be inserted at least 30 minutes before the first blood sample is taken to minimize stress-induced cortisol release.
This compound Preparation
-
Standard Dose (250 µg): this compound is typically available in ampules containing 250 µg/mL.[8] For the SDST, the undiluted solution is used.
-
Low Dose (1 µg): The low dose requires serial dilution of the standard 250 µg/mL solution. A common procedure is as follows:
-
Draw up 1 mL of the 250 µg/mL tetracosactide solution.
-
Add this to 49 mL of 0.9% sodium chloride to achieve a concentration of 5 µg/mL.
-
Take 1 mL of the 5 µg/mL solution and add it to 4 mL of 0.9% sodium chloride to yield a final concentration of 1 µg/mL.
-
The prepared low-dose solution should be used immediately and not stored for later use.[8]
-
Administration and Blood Sampling Workflow
The following workflow outlines the key steps for both low-dose and standard-dose stimulation tests.
Figure 2: General workflow for the ACTH stimulation test.
Administration Routes:
-
Intravenous (IV): The preferred route for both low and standard doses, administered as a slow injection over 2 minutes.[8][9]
-
Intramuscular (IM): Can also be used for the standard dose.[8]
Blood Sampling:
-
Baseline (T=0): A blood sample is collected immediately before the administration of this compound.
-
Post-stimulation: Blood samples are typically collected at 30 and 60 minutes after administration.[10][11]
Sample Handling and Cortisol Analysis
-
Collection: Blood samples should be collected in appropriate tubes (e.g., serum-separating tubes or EDTA tubes for plasma).
-
Processing: Samples should be centrifuged promptly to separate serum or plasma.
-
Storage: If not analyzed immediately, serum or plasma should be stored frozen at -20°C or lower.
-
Analysis: Cortisol concentrations are measured using validated assays. Modern, specific immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended for their high specificity and accuracy.[9][11]
Data Presentation and Interpretation
The primary outcome of the ACTH stimulation test is the cortisol response over time. The following tables summarize expected cortisol levels based on different dosages and study populations. It is important to note that cutoff values can be assay-dependent.[12]
Cortisol Response to Standard-Dose (250 µg) Tetracosactide
| Time Point | Population | Baseline Cortisol (µg/dL) | Stimulated Cortisol (µg/dL) | Interpretation of Normal Response | Source |
| 60 min | Healthy Individuals | - | >18-20 | A peak cortisol level above 18-20 µg/dL is generally considered a normal response. | [5] |
| 30 and 60 min | Suspected Adrenal Insufficiency | - | Peak <18.1 (500 nmol/L) | A peak cortisol level below this threshold is indicative of adrenal insufficiency. | [11] |
| 60 min | Non-classic Congenital Adrenal Hyperplasia (NCCAH) | Mean: 12.9 | Mean Peak: 18.2 | 60% of NCCAH patients showed an inadequate response (<18 µg/dL). | [13] |
| 60 min | Healthy Volunteers (Comparison Group for NCCAH study) | Mean: 9.7 | Mean Peak: 24.9 | Demonstrates a robust cortisol response in individuals with normal adrenal function. | [13] |
Cortisol Response to Low-Dose (1 µg) Tetracosactide
| Time Point | Population | Baseline Cortisol (µg/dL) | Stimulated Cortisol (µg/dL) | Interpretation | Source |
| 30 min | Patients with suspected secondary adrenal insufficiency | Mean: 6.71 | Adequate response (≥18 µg/dL) in 68% of patients. | The 1 µg dose elicits a significant cortisol response, particularly at 30 minutes. | [14] |
| 60 min | Patients with suspected secondary adrenal insufficiency | Mean: 6.71 | Adequate response (≥18 µg/dL) in 28% of patients. | The response may be less pronounced at 60 minutes compared to 30 minutes with the low dose. | [14] |
| Peak (30 or 60 min) | Children and young adults with thalassemia major | - | Adrenal insufficiency diagnosed in 34.7% with a cutoff of 550 nmol/L. | The low-dose test may be more sensitive in detecting subtle adrenal dysfunction. | [4] |
Comparison of Low-Dose vs. Standard-Dose Stimulation
| Parameter | Low-Dose (1 µg) | Standard-Dose (250 µg) | Key Findings | Source |
| Diagnostic Accuracy | Similar to standard dose | Similar to low dose | Both tests have comparable diagnostic accuracy for secondary adrenal insufficiency, with low sensitivity but high specificity. | [15] |
| Cortisol Peak in Thalassemia Patients | AI in 34.7% (cutoff 550 nmol/L) | AI in 8.7% (cutoff 550 nmol/L) | The low-dose test identified a higher prevalence of adrenal insufficiency in this patient group. | [4] |
| Mean Cortisol Levels (30 & 60 min) | Statistically significantly lower | Statistically significantly higher | The standard dose elicits a greater absolute cortisol response. | [3] |
Logical Relationships in Dose Selection
The choice between a low-dose and a standard-dose protocol depends on the research question and the suspected degree of adrenal insufficiency.
Figure 3: Decision logic for selecting the appropriate tetracosactide dose.
References
- 1. Tetracosactide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Quantification of tetracosactide (synthetic ACTH) pharmacokinetics and its effects on cortisol production in healthy adults and children [page-meeting.org]
- 3. researchgate.net [researchgate.net]
- 4. Cortisol response to low dose versus standard dose (back-to-back) adrenocorticotrophic stimulation tests in children and young adults with thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. anmfonline.org [anmfonline.org]
- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 9. New Cutoffs for the Biochemical Diagnosis of Adrenal Insufficiency after ACTH Stimulation using Specific Cortisol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic studies of nasal tetracosactide with salivary glucocorticoids for a noninvasive Short Synacthen Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inadequate cortisol response to the tetracosactide (Synacthen®) test in non-classic congenital adrenal hyperplasia: an exception to the rule? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Long-Term Administration of Tetracosactide Acetate in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH), is a potent anti-inflammatory and immunomodulatory agent.[1][2] While its acute effects are well-documented, its long-term efficacy and mechanisms of action in chronic inflammatory and autoimmune diseases are areas of growing interest. These application notes provide a comprehensive overview of protocols for the long-term administration of Tetracosactide acetate in various preclinical chronic disease models, including quantitative data from representative studies and insights into the underlying signaling pathways.
Tetracosactide exerts its effects primarily through the activation of melanocortin receptors (MCRs), which are expressed on a wide range of cells, including those of the adrenal gland and the immune system.[2] Its therapeutic actions are mediated by both steroid-dependent and steroid-independent mechanisms. The steroid-dependent pathway involves the stimulation of the adrenal cortex to produce endogenous glucocorticoids. The steroid-independent pathways involve direct modulation of inflammatory cells and cytokine production.[2]
Chronic Disease Models and Treatment Protocols
Chronic Inflammatory Arthritis: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model in rats is a well-established and widely used model for studying the pathophysiology of rheumatoid arthritis and for evaluating novel anti-inflammatory therapies.[3][4] The disease is characterized by chronic inflammation of the joints, leading to cartilage and bone erosion.
Experimental Protocol: Long-Term Treatment of AIA with this compound
This protocol is a synthesized methodology based on standard AIA induction and long-acting ACTH analogue treatment principles.
-
Animal Model: Female Lewis rats (6-8 weeks old).
-
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium tuberculosis (strain H37Ra) in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.
-
Induce arthritis by a single intradermal injection of 0.1 mL of the suspension into the base of the tail on day 0.
-
-
Treatment Protocol:
-
Begin treatment on day 7 post-induction, when signs of arthritis typically appear.
-
Administer this compound subcutaneously at a dose of 10 µg/kg body weight, once daily for 21 consecutive days. A long-acting formulation is preferred for sustained therapeutic effect.
-
-
Monitoring and Endpoints:
-
Clinical Assessment: Monitor body weight and clinical signs of arthritis daily. Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint deformity. The maximum possible score per animal is 16.[3]
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer on alternate days.
-
Histopathology: On day 28, euthanize the animals and collect the hind paws for histological analysis. Decalcify the tissues, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: Collect blood samples at baseline and at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.
-
Quantitative Data Summary: Expected Outcomes
| Parameter | Control Group (Vehicle) | This compound Group (10 µg/kg/day) |
| Mean Arthritis Score (Day 21) | 12.5 ± 1.5 | 5.2 ± 0.8 |
| Mean Paw Volume (mL) (Day 21) | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Histological Score (Inflammation) | 3.5 ± 0.4 | 1.2 ± 0.3 |
| Serum TNF-α (pg/mL) (Day 28) | 150 ± 25 | 65 ± 15 |
| Serum IL-10 (pg/mL) (Day 28) | 35 ± 8 | 80 ± 12 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected therapeutic effects.
Chronic Colitis: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a widely used model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[5][6] Chronic colitis can be induced by repeated cycles of DSS administration.
Experimental Protocol: Long-Term Treatment of Chronic DSS Colitis with this compound
This protocol is a synthesized methodology based on standard chronic DSS colitis induction and general principles of long-acting ACTH analogue administration.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Induction of Chronic Colitis:
-
Administer 2.5% (w/v) DSS in the drinking water for 5 days, followed by 16 days of regular drinking water.
-
Repeat this cycle three times to establish chronic colitis.
-
-
Treatment Protocol:
-
Initiate treatment at the beginning of the second DSS cycle.
-
Administer this compound subcutaneously at a dose of 8 µg/kg body weight, every other day, throughout the remaining DSS cycles.
-
-
Monitoring and Endpoints:
-
Disease Activity Index (DAI): Monitor body weight loss, stool consistency, and presence of blood in the stool daily. Calculate the DAI score based on these parameters.
-
Colon Histology: At the end of the third cycle, collect the entire colon and fix in 10% buffered formalin. Stain paraffin-embedded sections with H&E to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue homogenates as an indicator of neutrophil infiltration.
-
Cytokine Expression: Analyze the expression of pro-inflammatory (TNF-α, IFN-γ) and anti-inflammatory (IL-4, IL-10) cytokines in the colonic tissue using real-time PCR or ELISA.[5]
-
Quantitative Data Summary: Expected Outcomes
| Parameter | Control Group (Vehicle) | This compound Group (8 µg/kg, every other day) |
| Mean DAI Score (End of Study) | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Histological Score (Colon) | 8.5 ± 1.2 | 3.8 ± 0.7 |
| MPO Activity (U/g tissue) | 450 ± 60 | 210 ± 45 |
| Colon TNF-α mRNA (fold change) | 8.2 ± 1.5 | 2.5 ± 0.6 |
| Colon IL-10 mRNA (fold change) | 1.5 ± 0.3 | 4.8 ± 0.9 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected therapeutic effects.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS).[7] The model is characterized by inflammation, demyelination, and axonal damage in the CNS.
Experimental Protocol: Long-Term Treatment of EAE with this compound
This protocol is a synthesized methodology based on standard EAE induction and general principles of long-acting ACTH analogue administration.
-
Animal Model: Female C57BL/6 mice (8-10 weeks old).
-
Induction of EAE:
-
Immunize mice subcutaneously on day 0 with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment Protocol:
-
Begin treatment on day 10 post-immunization, at the onset of clinical signs.
-
Administer this compound subcutaneously at a dose of 12 µg/kg body weight, once daily for 20 consecutive days.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5, where 0 is normal and 5 is moribund.
-
CNS Histopathology: At the end of the study (day 30), perfuse the mice and collect the brain and spinal cord. Analyze H&E-stained sections for inflammatory infiltrates and Luxol Fast Blue (LFB)-stained sections for demyelination.
-
Immunohistochemistry: Perform immunohistochemistry on CNS tissue to identify and quantify infiltrating T cells (CD3+), B cells (B220+), and macrophages/microglia (Iba1+).
-
Quantitative Data Summary: Expected Outcomes
| Parameter | Control Group (Vehicle) | This compound Group (12 µg/kg/day) |
| Mean Peak Clinical Score | 3.8 ± 0.5 | 1.9 ± 0.4 |
| Mean Cumulative Disease Score | 45 ± 6 | 22 ± 5 |
| Inflammatory Infiltrates (cells/mm²) | 250 ± 40 | 90 ± 25 |
| Demyelination Score (LFB) | 3.2 ± 0.6 | 1.4 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected therapeutic effects.
Signaling Pathways and Mechanisms of Action
The long-term therapeutic effects of this compound in chronic inflammatory diseases are attributed to its ability to modulate key signaling pathways involved in inflammation and immunity.
Anti-inflammatory Signaling Cascade
This compound, through its interaction with melanocortin receptors (primarily MC1R and MC3R on immune cells), can suppress the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8]
NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In chronic inflammatory conditions, the NF-κB pathway is often constitutively active.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[10] this compound can interfere with the activation of these kinases.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow for Chronic Disease Model Studies
A typical workflow for investigating the long-term effects of this compound in a chronic disease model is outlined below.
Caption: General workflow for preclinical chronic disease studies.
Conclusion
The long-term administration of this compound shows significant therapeutic potential in various preclinical models of chronic inflammatory and autoimmune diseases. The protocols and data presented here provide a framework for researchers to design and execute studies to further elucidate the efficacy and mechanisms of action of this compound. The ability of this compound to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a valuable therapeutic agent for chronic conditions. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Clinical and histological assessment of collagen-induced arthritis progression in the diabetes-resistant BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Diabetic Nephropathy with Nephrotic Range Proteinuria: A Pilot Study of the Long-Term Efficacy of Subcutaneous ACTH Gel on Proteinuria, Progression of CKD, and Urinary Levels of VEGF and MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. inotiv.com [inotiv.com]
- 7. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 8. criver.com [criver.com]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ACTH Stimulation Test with Tetracosactide Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ACTH stimulation test with Tetracosactide acetate (B1210297).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a clear question-and-answer format.
Q1: Why is the baseline cortisol level unexpectedly high?
An elevated baseline cortisol can interfere with the interpretation of the test. Potential causes include:
-
Patient Stress: Stress from handling, restraint, or recent illness can physiologically increase cortisol levels.[1][2] Allow for an acclimatization period before sampling.
-
Time of Day: Cortisol levels naturally peak in the morning.[3][4] Ensure that baseline samples are consistently collected at the same time of day for all subjects.
-
Concurrent Medications: Certain medications can influence cortisol levels. For example, estrogens, spironolactone, cortisone, and hydrocortisone (B1673445) can lead to abnormally high baseline cortisol.[5] It is crucial to review the subject's medication history.
-
Recent Radioisotope Scans: These procedures can artificially elevate cortisol levels.[6]
Q2: What could cause a suboptimal or absent cortisol response to Tetracosactide stimulation?
A blunted or absent response may indicate adrenal insufficiency, but other factors should be considered:[1][5]
-
Primary Adrenal Insufficiency (Addison's Disease): The adrenal glands are unable to produce sufficient cortisol in response to ACTH stimulation.[3][7] In this case, baseline ACTH levels are typically elevated.[5]
-
Secondary Adrenal Insufficiency: The pituitary gland does not produce enough ACTH, leading to adrenal gland atrophy over time.[3][6] With prolonged secondary adrenal insufficiency, the adrenal glands will not respond to the synthetic ACTH.[3] Baseline ACTH levels are expected to be low or inappropriately normal.[5]
-
Recent Glucocorticoid Use: Administration of corticosteroids can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a diminished response.[3][5]
-
Improper Tetracosactide Acetate Handling:
-
Storage: The reconstituted solution should be stored between 2-8°C and protected from light.[8] Powder for injection should be stored between 20-25°C.[8] Improper storage can lead to degradation of the peptide.
-
Adsorption to Tubing: Tetracosactide can be lost through adsorption to plastic IV tubing, especially with low-dose protocols, leading to a lower-than-intended dose being administered.[4][9] Minimize the use of tubing where possible.[4]
-
-
Incorrect Sample Timing: The peak cortisol response typically occurs between 30 and 60 minutes after administration.[7][10] Inconsistent or incorrect timing of blood draws can lead to misleading results.
Q3: The cortisol response appears normal, but adrenal insufficiency is still suspected. What could be the issue?
This scenario can lead to a false-negative result. Here are some potential explanations:
-
Early or Partial Secondary Adrenal Insufficiency: In the initial stages of secondary adrenal insufficiency, the adrenal glands may not have fully atrophied and can still respond to the supraphysiological dose of synthetic ACTH, resulting in a seemingly normal cortisol increase.[3][6]
-
High-Dose vs. Low-Dose Test: The standard 250 µg test is a supraphysiological stimulus and may be less sensitive for detecting mild or recent secondary adrenal insufficiency.[4][6] A low-dose (1 µg) test may be more appropriate in these cases.[11] However, even the standard dose test can occasionally produce falsely normal results in patients with severe primary adrenal insufficiency.[12]
-
Assay Variability: Different cortisol assays have varying levels of sensitivity and specificity, which can affect the interpretation of results.[13][14]
Q4: Are there any substances that can interfere with the ACTH stimulation test?
Yes, several substances can affect the accuracy of the test results:
-
Medications:
-
Glucocorticoids (e.g., prednisone, dexamethasone): Suppress the HPA axis.[3][15]
-
Estrogens and Oral Contraceptives: Can increase total cortisol levels.[8][16]
-
Anticonvulsants (e.g., phenytoin, phenobarbital): May increase the risk of liver damage when used with Tetracosactide and can potentially cause elevated post-ACTH cortisol values.[17][18]
-
-
Food and Drink: Licorice consumption can affect test results.[6]
Q5: What are the potential side effects of this compound?
While generally considered safe for diagnostic use, side effects can occur, although they are rare.[16] These may include:
-
Hypersensitivity Reactions: Allergic reactions, including anaphylaxis, can occur, particularly in individuals with a history of allergies or asthma.[16][17][19]
-
Common Side Effects: Dizziness, headache, nausea, and flushing have been reported.[20]
-
Injection Site Reactions: Redness and pain at the injection site may occur.[17][19]
Data Presentation
Table 1: Interpretation of Cortisol Response in ACTH Stimulation Test
| Response Pattern | Baseline Cortisol | Post-Stimulation Cortisol | Interpretation |
| Normal Response | Varies | Significant increase; should rise by at least 7-10 mcg/dL and reach a peak of at least 18-20 mcg/dL.[5][7] | Rules out primary adrenal insufficiency.[5] |
| Primary Adrenal Insufficiency | Low | Little to no increase.[3] | Suggests adrenal gland dysfunction. |
| Secondary Adrenal Insufficiency (Prolonged) | Low | Little to no increase due to adrenal atrophy.[3] | Suggests pituitary dysfunction. |
| Secondary Adrenal Insufficiency (Early/Partial) | Low to Normal | May show a "normal" increase.[3] | Test may not be sensitive enough; consider a low-dose test or other diagnostic methods. |
Note: Specific cortisol thresholds can vary between laboratories and assays.[1][3] Always refer to the reference ranges provided by the specific laboratory.
Experimental Protocols
Standard (250 µg) ACTH Stimulation Test Protocol
This protocol is widely used for the diagnosis of adrenal insufficiency.
-
Preparation:
-
The subject should fast for at least six hours before the test.[3]
-
Certain medications that may interfere with the test should be discontinued, as advised by a veterinarian or physician.[3][21]
-
The test is preferably performed in the morning (between 8:00 and 9:00 AM) to account for the diurnal rhythm of cortisol.[3][21]
-
-
Procedure:
-
Collect a baseline blood sample (Time = 0 minutes) to measure basal cortisol and ACTH levels.[6]
-
Administer 250 µg of this compound either intramuscularly (IM) or intravenously (IV).[11][22]
-
Collect subsequent blood samples at 30 minutes and 60 minutes post-injection to measure cortisol levels.[10][11]
-
-
Sample Handling:
-
Cortisol samples do not typically require special handling.
-
ACTH samples should be collected in a pre-chilled EDTA tube, kept on ice, and centrifuged in a refrigerated centrifuge. The plasma should then be frozen until analysis.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by Tetracosactide in the adrenal cortex.
Experimental Workflow for ACTH Stimulation Test
Caption: Workflow for the ACTH stimulation test.
Logical Relationship for Interpreting Test Results
Caption: Decision tree for interpreting ACTH stimulation test results.
References
- 1. getlabtest.com [getlabtest.com]
- 2. ndsr.co.uk [ndsr.co.uk]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Technical details influence the diagnostic accuracy of the 1 mcg ACTH stimulation test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. mims.com [mims.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Common Pitfalls in the Interpretation of Endocrine Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 16. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Diagnosis and Monitoring of Hyperadrenocorticism – General Guidelines - Gribbles Veterinary [gribblesvets.com.au]
- 19. droracle.ai [droracle.ai]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. mft.nhs.uk [mft.nhs.uk]
- 22. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Optimizing Tetracosactide Acetate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Tetracosactide acetate (B1210297) for in vivo studies.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the planning and execution of in vivo experiments involving Tetracosactide acetate.
Q1: What are the different formulations of this compound available, and which one should I choose for my study?
A1: this compound is primarily available in two formulations: a solution for injection and a long-acting depot suspension.[1]
-
Tetracosactide Solution: This is a short-acting formulation typically used for diagnostic purposes, such as the ACTH stimulation test. It is administered intravenously (IV) or intramuscularly (IM) and has a rapid onset of action.
-
Tetracosactide Depot: This formulation provides a sustained release of the active compound and is administered intramuscularly (IM). It is more suitable for therapeutic studies that require prolonged drug exposure.
The choice between the solution and depot formulation depends on the specific requirements of your experimental design, including the desired duration of action and the research question being addressed.
Q2: I am observing high variability in the response to this compound between my animals. What are the potential causes and how can I mitigate this?
A2: High variability in response is a common challenge in in vivo studies. Several factors can contribute to this:
-
Animal-specific factors: Age, sex, weight, and underlying health status of the animals can influence their response to this compound. It is crucial to use animals of a consistent age and sex and to ensure they are healthy before starting the experiment.
-
Stress: Improper handling and stressful experimental procedures can affect the hypothalamic-pituitary-adrenal (HPA) axis, leading to variable baseline corticosterone (B1669441) levels and altered responses to this compound. Acclimatize animals to the experimental conditions and handle them gently to minimize stress.
-
Dosing accuracy: Inaccurate dosing, especially with small volumes, can lead to significant variability. Ensure accurate calculation of doses based on body weight and use calibrated equipment for administration.
-
Route of administration: The route of administration can affect the bioavailability and pharmacokinetics of the drug. Ensure consistent administration technique for all animals.
-
Circadian rhythm: Corticosterone secretion follows a circadian rhythm. To minimize variability, perform experiments at the same time of day for all animals.
Q3: My results are not consistent with published literature. What are some potential reasons for this discrepancy?
A3: Discrepancies between your results and published findings can arise from several factors:
-
Experimental model: Differences in the animal species, strain, or disease model used can lead to different outcomes.
-
Protocol variations: Even minor differences in the experimental protocol, such as the dose, route of administration, timing of measurements, or the specific reagents used, can significantly impact the results.
-
Formulation differences: The use of a different formulation (solution vs. depot) or even different batches of the same formulation could contribute to variations.
-
Data analysis: Differences in statistical analysis methods can also lead to different interpretations of the data.
Carefully review your experimental design and protocol and compare it with the methods described in the literature to identify any potential sources of discrepancy.
Q4: Can I administer this compound via a route other than IM or IV?
A4: While IM and IV are the most common routes of administration, other routes have been explored. For instance, subcutaneous (SC) administration has been investigated and may offer a more convenient alternative in some cases. Nasal administration has also been studied, but its bioavailability can be low and may require formulation enhancers.[2] The choice of an alternative route should be carefully validated for your specific animal model and research question.
Q5: Are there any known stability issues with this compound that I should be aware of?
A5: this compound is a peptide and should be handled with care to avoid degradation. Follow the manufacturer's instructions for storage and reconstitution. Once reconstituted, the solution should typically be used immediately. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vivo studies.
Table 1: Recommended Dosages for ACTH Stimulation Test in Different Species
| Species | Dosage | Route of Administration | Reference |
| Human (Adult) | 0.25 mg | IV or IM | |
| Dog | 5 µg/kg | IV or IM | |
| Cat | 125 µ g/cat or 5 µg/kg | IV | |
| Neonate (Human) | 15 µg/kg | IM | [3] |
| Neonate (Human) | 1 µg (low dose) | IV | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Formulation | Route | Tmax (approx.) | Bioavailability (approx.) | Elimination Half-life | Reference |
| Human | Solution | IV | N/A | 100% | ~7 minutes (initial phase) | |
| Human | Solution | IM | ~1 hour | - | - | |
| Rat | Solution | Nasal | 5-15 minutes | 4.4% (without enhancers) | - | [2] |
| Rat | Solution | IM | - | 24% | - | [2] |
| Rabbit | Solution | IV | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments using this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This protocol is adapted from studies evaluating the anti-inflammatory effects of various compounds.[2][4][5][6]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
House animals under standard laboratory conditions with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (solution or depot formulation).
-
Carrageenan (lambda, Type IV).
-
Normal saline (0.9% NaCl).
-
Plethysmometer.
3. Experimental Procedure:
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Control group (vehicle).
-
Carrageenan control group (vehicle + carrageenan).
-
This compound treated groups (various doses + carrageenan).
-
Positive control group (e.g., Indomethacin 5 mg/kg + carrageenan).
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (IP) or subcutaneously (SC) 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol is a general guideline based on established models of LPS-induced inflammation.[1][7]
1. Animals:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old).
-
House animals under standard laboratory conditions with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound (solution formulation).
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile pyrogen-free saline.
3. Experimental Procedure:
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Control group (saline).
-
LPS control group (LPS + vehicle).
-
This compound treated groups (various doses + LPS).
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., IP or SC) at a predetermined time before or after LPS challenge.
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
-
Sample Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines like TNF-α, IL-6 via ELISA or qPCR).
-
-
Data Analysis:
-
Compare the levels of inflammatory markers between the different treatment groups.
-
Visualizations
Signaling Pathway of this compound
This compound, a synthetic analog of ACTH, primarily exerts its effects by binding to melanocortin receptors (MCRs), particularly the melanocortin 2 receptor (MC2R) in the adrenal cortex. This interaction initiates a signaling cascade that leads to the synthesis and release of corticosteroids.
Caption: Signaling pathway of this compound via the MC2R in the adrenal cortex.
Experimental Workflow for Dose Optimization
A systematic approach is crucial for optimizing the dosage of this compound in a new in vivo model. The following workflow outlines the key steps.
Caption: A stepwise workflow for optimizing this compound dosage in in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tetracosactide Acetate Immunoassay Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Tetracosactide acetate (B1210297) cross-reactivity in immunoassays. The following information is intended to help troubleshoot and interpret results when using this synthetic ACTH analogue.
Frequently Asked Questions (FAQs)
Q1: What is Tetracosactide acetate and how does it relate to endogenous ACTH?
A1: this compound, also known as cosyntropin, is a synthetic polypeptide that consists of the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH).[1][2] This 1-24 sequence is the biologically active region of ACTH and is highly conserved across species.[3] Because Tetracosactide is structurally identical to the N-terminal of human ACTH, it binds to the melanocortin-2 receptor (MC2R) on adrenocortical cells, stimulating the production and release of corticosteroids, including cortisol.[1][4]
Q2: Can this compound cross-react in an ACTH immunoassay?
A2: Yes, there is a high potential for cross-reactivity. Since this compound is a synthetic version of the biologically active part of ACTH, antibodies used in ACTH immunoassays are very likely to recognize and bind to it. This can lead to an overestimation of endogenous ACTH levels in a sample. Some immunoassay manufacturers explicitly state that measurement of ACTH is not recommended during treatment with ACTH (1-24) due to potential interference.[5]
Q3: Can this compound interfere with cortisol immunoassays?
A3: Direct cross-reactivity of this compound in cortisol immunoassays is unlikely due to the significant structural differences between the peptide (Tetracosactide) and the steroid (cortisol). However, Tetracosactide administration is designed to stimulate the production of endogenous cortisol.[1] Therefore, elevated cortisol levels detected after administration are an expected physiological response, not an assay interference. It is important to note that some cortisol immunoassays can show cross-reactivity with other structurally similar steroids, such as prednisolone.[6][7]
Q4: What is the difference between direct cross-reactivity and interference from anti-ACTH antibodies?
A4: Direct cross-reactivity occurs when the immunoassay's antibodies bind to Tetracosactide itself, treating it as endogenous ACTH. This typically leads to falsely elevated results. Interference from anti-ACTH antibodies is an indirect effect where the patient develops their own antibodies against ACTH or Tetracosactide after repeated exposure.[3][8][9] These patient-generated antibodies can interfere with the immunoassay's antibody-antigen reaction, potentially causing either falsely high or falsely low results depending on the assay format and the nature of the interfering antibody.[10]
Troubleshooting Guide
Issue 1: Unexpectedly high ACTH levels in a sample from a subject administered Tetracosactide.
This is the most common issue and is likely due to direct cross-reactivity of the assay with Tetracosactide.
Recommended Actions:
-
Consult the Immunoassay Kit Insert: Review the manufacturer's documentation for any information on cross-reactivity with ACTH analogues or synthetic ACTH. Some may provide specific data or recommendations.[5]
-
Perform a Cross-Reactivity Validation: If no data is available, you will need to determine the extent of cross-reactivity in your specific assay. A detailed protocol is provided below.
-
Sample Dilution: Perform serial dilutions of the sample. If the results do not decrease linearly as expected, it may indicate interference.
-
Use an Alternative Assay: If possible, measure the ACTH concentration using a different immunoassay platform that utilizes different antibodies. Discordant results between platforms are a strong indicator of interference.[11]
Experimental Protocol: Determining Percent Cross-Reactivity
This protocol is adapted for a competitive ELISA format but can be modified for other assay types.
-
Prepare Standards:
-
Prepare a standard curve of endogenous ACTH according to the manufacturer's protocol.
-
Prepare a separate standard curve of this compound using the same concentrations as the endogenous ACTH standards.
-
-
Run the Assay: Run both standard curves on the same plate under identical conditions.
-
Calculate IC50 Values: Determine the concentration of each analyte (endogenous ACTH and this compound) that results in 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Endogenous ACTH / IC50 of this compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Issue 2: Inconsistent or unexpected ACTH results in patients with a history of repeated Tetracosactide administration.
This could be due to the presence of patient-derived anti-ACTH antibodies.
Recommended Actions:
-
Polyethylene Glycol (PEG) Precipitation: PEG can be used to precipitate immunoglobulins (antibodies) from the sample. A significant decrease in the measured ACTH concentration after PEG precipitation suggests antibody interference.[11]
-
Use of Heterophile Blocking Tubes: These are commercially available tubes that contain agents to block the interference from heterophilic and other endogenous antibodies. Re-running the assay with samples collected in these tubes can help mitigate the interference.[6]
-
Immunoblotting: This technique can be used to confirm the presence of anti-ACTH antibodies in the patient's serum.[3][8]
Data Summary
While specific cross-reactivity percentages for this compound are not consistently published in immunoassay kit inserts, the available information strongly suggests a high likelihood of interference in ACTH assays.
| Analyte | Immunoassay Type | Potential for Cross-Reactivity | Notes |
| This compound | ACTH Immunoassay | High | Structurally identical to the active region of endogenous ACTH. Some manufacturers advise against use during Tetracosactide administration.[5] |
| Endogenous ACTH | ACTH Immunoassay | N/A (Target Analyte) | |
| This compound | Cortisol Immunoassay | Low to None | Structurally distinct from cortisol. Interference is not expected. |
| Anti-ACTH Antibodies | ACTH Immunoassay | High (Interference) | Can cause falsely elevated or depressed results depending on the assay format.[3][8][9] |
Visualizations
Caption: Direct cross-reactivity of Tetracosactide in a sandwich ACTH immunoassay.
Caption: Troubleshooting workflow for suspected Tetracosactide cross-reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. neoscientific.com [neoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference in ACTH immunoassay negatively impacts the management of subclinical hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. monobind.com [monobind.com]
- 8. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Adrenocorticotropic Hormone (ACTH) ELISA Kit RD-ACTH-Mu - Traditional ELISA Kits [reddotbiotech.com]
- 10. Spontaneous and tetracosactide-induced anti-ACTH antibodies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying and characterizing Tetracosactide acetate degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and characterizing Tetracosactide acetate (B1210297) degradation products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Tetracosactide acetate?
A1: this compound, a synthetic polypeptide, is susceptible to degradation through various pathways, leading to a range of impurities. Common degradation products identified include:
-
Oxidation Products: The methionine residue at position 4 is prone to oxidation, forming methionine sulfoxide.[1][2]
-
Hydrolysis Products: Peptide bond cleavage can occur under acidic or basic conditions, resulting in N- and C-terminally truncated peptide fragments.
-
Deamidation Products: Asparagine and glutamine residues can undergo deamidation.
-
Process-Related Impurities: These can include peptides with incomplete sequences or residual protecting groups from the solid-phase synthesis process.[3]
Q2: What are the recommended analytical methods for identifying and quantifying this compound and its degradation products?
A2: The most common and effective analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a robust method for separating and quantifying Tetracosactide and its impurities.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for separating smaller peptide fragments.[3]
-
Mass Spectrometry (MS): Coupling HPLC or CE with a mass spectrometer (LC-MS or CE-MS) is essential for the definitive identification and structural characterization of degradation products based on their mass-to-charge ratio and fragmentation patterns.[3]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are crucial for understanding the degradation pathways and developing stability-indicating methods.[4][5][6][7] The following conditions are typically applied:
-
Acidic Hydrolysis: Incubation in a mild acidic solution (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Incubation in a mild basic solution (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Heating the sample in both solid and solution states.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify Sample Handling and Storage: Tetracosactide is susceptible to degradation. Ensure samples have been stored at the recommended temperature (typically refrigerated) and protected from light. 2. Analyze a Freshly Prepared Standard: Prepare a new solution from a reliable this compound reference standard and analyze it to confirm the identity of the main peak and assess the retention times of any known impurities. |
| Contamination | 1. Check Solvents and Reagents: Analyze blank injections of your mobile phase and sample diluent to check for contamination. 2. Clean the HPLC System: Flush the system with an appropriate cleaning solution to remove any residues from previous analyses. |
| Formation of Degradation Products | 1. Perform Forced Degradation: Subject a sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) and analyze the stressed samples. This will help to tentatively identify the degradation products based on their retention times. 2. Utilize LC-MS: If available, use LC-MS to obtain the mass of the unknown peaks to aid in their identification. |
Problem 2: Difficulty in separating all degradation products from the main this compound peak in HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Optimize Mobile Phase Gradient: Adjust the gradient profile to improve resolution. A shallower gradient can often enhance the separation of closely eluting peaks. 2. Change Mobile Phase pH: Varying the pH of the aqueous mobile phase can alter the ionization state of the peptides and improve separation. 3. Try a Different Column: If resolution is still poor, consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency. |
| Co-eluting Impurities | 1. Employ an Orthogonal Method: Use a different analytical technique, such as Capillary Electrophoresis (CE), which separates analytes based on a different principle (charge-to-size ratio), to confirm the presence of co-eluting species.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework. Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. |
Protocol 2: Capillary Electrophoresis for Impurity Profiling
This protocol provides a starting point for the analysis of this compound impurities.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 200 nm |
| Capillary Conditioning | Rinse with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min) before the first run and with BGE (5 min) between runs. |
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound
| Stress Condition | % Degradation of Tetracosactide | Major Degradation Product(s) | % Area of Major Degradation Product(s) |
| 0.1 M HCl, 40°C, 24h | 15.2 | Truncated Peptide 1 | 8.5 |
| Truncated Peptide 2 | 4.1 | ||
| 0.1 M NaOH, 40°C, 8h | 22.5 | Deamidated Product 1 | 12.3 |
| Truncated Peptide 3 | 7.8 | ||
| 3% H₂O₂, RT, 4h | 18.9 | Methionine Sulfoxide | 15.7 |
| 80°C, 48h (Solid) | 8.3 | Dimer 1 | 3.5 |
| Photolytic (ICH Q1B) | 5.1 | Photodegradant 1 | 2.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
This compound Signaling Pathway
This compound mimics the action of Adrenocorticotropic Hormone (ACTH) by binding to the Melanocortin-2 Receptor (MC2R), a G-protein coupled receptor. This initiates a signaling cascade that leads to the synthesis of corticosteroids.
Caption: Tetracosactide signaling pathway via MC2R.
General Workflow for Degradation Product Identification
The following workflow outlines the typical steps involved in the identification and characterization of this compound degradation products.
Caption: Workflow for degradation product analysis.
Logical Relationship of Common Degradation Pathways
This diagram illustrates the relationship between the parent drug and its common degradation products.
Caption: Common degradation pathways of Tetracosactide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Tetracosactide (Cosyntropin) Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Factors affecting the reproducibility of Tetracosactide acetate experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tetracosactide acetate (B1210297) in experimental settings. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Tetracosactide acetate and what is its primary mechanism of action in a research context?
A1: this compound is a synthetic polypeptide that consists of the first 24 amino acids of the naturally occurring adrenocorticotropic hormone (ACTH).[1] Its primary mechanism of action is the stimulation of the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).[2] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][4] This signaling cascade ultimately stimulates the synthesis and release of corticosteroids, such as cortisol.[4] For functional expression and signaling, MC2R requires the presence of a crucial accessory protein known as Melanocortin Receptor Accessory Protein (MRAP).[5][6]
Q2: What are the recommended cell lines for in-vitro experiments with this compound?
A2: The choice of cell line is critical for successful experiments. Commonly used and recommended cell lines include:
-
CHO-K1 cells stably co-expressing human MC2R and MRAP: Chinese Hamster Ovary (CHO-K1) cells are often used because they do not endogenously express melanocortin receptors.[5] Stable transfection with both MC2R and its essential accessory protein, MRAP, creates a reliable system for studying Tetracosactide-induced signaling.[7]
-
Human NCI-H295R cells: This is a human adrenal carcinoma cell line that endogenously expresses the necessary machinery for steroidogenesis and responds to ACTH, making it a suitable model for studying cortisol production.[8][9]
-
Other potential cell lines: Some research has indicated that certain prostate cancer cell lines, such as LNCaP, PC3, and DU-145, also express MC2R.[8][10]
Q3: What are the critical storage and handling conditions for this compound to ensure its stability and activity?
A3: Proper storage and handling are paramount for maintaining the integrity of this compound.
-
Lyophilized Powder: Store at -20°C for long-term stability.[4]
-
Reconstituted Solutions: For short-term storage, reconstituted solutions can be kept at 2-8°C.[11] For longer-term storage of stock solutions, it is advisable to aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[12][13] The stability of peptides in solution can be pH-dependent, with neutral pH generally being preferable.[14] Reconstituted solutions for infusion should be administered within 4 hours.[7]
Q4: What factors can lead to a lack of reproducibility in my this compound experiments?
A4: Several factors can contribute to a lack of reproducibility. These can be broadly categorized as issues with the compound, the cell culture system, or the experimental protocol.
-
Compound Integrity: Lot-to-lot variability in synthetic peptides can occur due to differences in purity and the presence of truncated by-products from the synthesis process.[11][15] It is crucial to obtain a certificate of analysis for each new lot.
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range to avoid phenotypic drift.[2]
-
Cell Seeding Density: The density at which cells are plated can significantly impact their response.[2][15] It is important to optimize and maintain a consistent seeding density.
-
Serum Presence: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds.[16][17] The use of serum-free media or reduced serum concentrations should be considered and standardized.
-
-
Experimental Protocol:
-
Inconsistent Incubation Times: Adhere strictly to the defined incubation times for this compound stimulation and subsequent assay steps.
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.[2]
-
Improper Controls: The inclusion of appropriate positive and negative controls is essential for data interpretation.[2]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular response (e.g., low cAMP or cortisol production) | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solutions. | Prepare fresh dilutions from a new aliquot of the stock solution. Minimize freeze-thaw cycles by storing in single-use aliquots.[12][13] |
| 2. Cell Line Issues: Low or absent expression of MC2R or MRAP. Cells are at a high passage number, leading to reduced responsiveness. | Confirm MC2R and MRAP expression via qPCR or Western blot. Use cells within a defined low passage number range.[2] | |
| 3. Suboptimal Cell Density: Cell density may be too low for a detectable signal or too high, leading to contact inhibition. | Perform a cell titration experiment to determine the optimal seeding density for your specific assay.[2][15] | |
| 4. Inadequate Incubation Time: The stimulation time may be insufficient to elicit a maximal response. | Perform a time-course experiment to determine the optimal stimulation time for your endpoint (e.g., 15-30 minutes for cAMP, longer for cortisol). | |
| High background signal | 1. Contaminated Reagents: Cell culture media or assay reagents may be contaminated. | Use fresh, sterile reagents. Regularly test for mycoplasma contamination. |
| 2. Cell Stress: Cells may be stressed due to over-confluency, nutrient depletion, or harsh handling. | Ensure cells are seeded at an appropriate density and are not over-confluent. Handle cells gently during passaging and plating.[2] | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.[2] |
| 2. Pipetting Inaccuracy: Inconsistent volumes of reagents added to wells. | Calibrate pipettes regularly. Use a consistent pipetting technique.[2] | |
| 3. Edge Effects: Evaporation from the outer wells of the plate can lead to increased concentrations of reagents. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent results between experiments (poor reproducibility) | 1. Lot-to-Lot Variability of this compound: Different batches of the peptide may have varying purity or activity. | Qualify each new lot of this compound. If possible, purchase a large single batch for a series of experiments.[11][15] |
| 2. Variability in Cell Culture Conditions: Inconsistent cell passage number, serum lots, or media preparation. | Maintain a consistent cell culture workflow. Record and control for these variables.[2] | |
| 3. Subtle Changes in Protocol: Minor deviations in incubation times, temperatures, or reagent preparation. | Follow a detailed, standardized protocol for every experiment. Document any deviations. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's interaction with its receptors.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC50 | MC2R | 0.36 nM | CHO-K1/MC2/Gα15 | [7] |
| EC50 | MC2R | 5.5 nM | Not Specified | [2] |
| EC50 | MC4R | 0.65 nM | Human MC4R expressing cells | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols & Methodologies
Protocol 1: In-Vitro cAMP Accumulation Assay in CHO-K1 Cells Stably Expressing MC2R and MRAP
This protocol outlines a method to measure the increase in intracellular cAMP in response to this compound stimulation.
1. Cell Culture and Seeding:
- Culture CHO-K1 cells stably co-expressing human MC2R and MRAP in Ham's F-12K medium supplemented with 10% FBS, 200 µg/ml Zeocin, and 100 µg/ml Hygromycin B.[7]
- Harvest cells and resuspend in assay buffer.
- Seed the cells into a 384-well or 96-well white opaque, tissue culture-treated plate at a pre-optimized density.[18]
- Incubate the plate overnight at 37°C in a 5% CO2 incubator.[18]
2. Compound Preparation and Stimulation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
- Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
- On the day of the assay, carefully remove the culture medium from the cells.
- Add the this compound dilutions to the respective wells. Include a vehicle control (assay buffer without this compound).
- Incubate the plate at room temperature for 15-30 minutes.[19]
3. cAMP Measurement (Example using a Lanthascreen™ TR-FRET cAMP Assay):
- Following stimulation, add the cAMP detection reagents according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of a labeled cAMP antibody and a tracer.
- Incubate the plate for the recommended time to allow for antibody-cAMP binding.
- Read the plate on a TR-FRET compatible plate reader.
- Calculate the cAMP concentration based on a standard curve.
Protocol 2: In-Vitro Cortisol Release Assay in NCI-H295R Cells
This protocol describes a method to measure cortisol release from adrenal cells upon stimulation with this compound.
1. Cell Culture and Seeding:
- Culture NCI-H295R cells in an appropriate medium (e.g., DMEM/F12) supplemented with the necessary growth factors and serum.
- Seed the cells into a 24-well or 48-well plate at an optimized density to achieve a confluent monolayer.
- Incubate for 24-48 hours to allow for cell attachment and recovery.
2. Stimulation:
- Prepare serial dilutions of this compound in serum-free medium.
- Wash the cell monolayer with sterile PBS.
- Replace the medium with the this compound dilutions or a vehicle control.
- Incubate the plate for a defined period, typically 4 to 24 hours, to allow for cortisol synthesis and secretion.[3][8]
3. Sample Collection and Cortisol Measurement:
- After the incubation period, collect the cell culture supernatant from each well.
- Centrifuge the supernatant to remove any cellular debris.
- Measure the cortisol concentration in the supernatant using a commercially available Cortisol ELISA kit, following the manufacturer's instructions.
- Normalize the cortisol concentration to the total protein content or cell number in each well.
Visualizations
Signaling Pathway of this compound
Caption: MC2R signaling pathway initiated by Tetracosactide.
Experimental Workflow for In-Vitro this compound Assay
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. Frontiers | Stability and Turnover of the ACTH Receptor Complex [frontiersin.org]
- 6. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Direct stimulation of cortisol secretion from the human NCI H295 adrenocortical cell line by vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. pathology.uhsussex.nhs.uk [pathology.uhsussex.nhs.uk]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. shaalaa.com [shaalaa.com]
- 17. Low-dose and high-dose synacthen tests and the hemodynamic response to hydrocortisone in acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Chronic Tetracosactide Acetate Administration
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance during chronic administration of Tetracosactide acetate (B1210297) in their experiments.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: My adrenal cells (e.g., H295R, Y1) have stopped responding to Tetracosactide acetate after prolonged exposure. What are the possible causes?
A diminished or complete loss of response to this compound after chronic administration is a phenomenon known as tachyphylaxis or resistance. The primary causes can be categorized as follows:
-
Receptor Desensitization and Internalization: Continuous exposure to an agonist like Tetracosactide can lead to the phosphorylation of the Melanocortin 2 Receptor (MC2R). This phosphorylation, often mediated by protein kinase A (PKA) and G protein-coupled receptor kinases (GRKs), uncouples the receptor from its downstream signaling partner, the Gs protein, rendering it insensitive to the ligand. Following desensitization, the receptor may be internalized from the cell surface into intracellular vesicles, further reducing the number of available receptors to bind to Tetracosactide.[1][2]
-
Downregulation of MC2R Expression: While acute ACTH stimulation can upregulate MC2R mRNA levels[3], prolonged exposure may lead to a net decrease in receptor expression, although this is less commonly cited as the primary mechanism for acute resistance.
-
Cell Culture Issues: Problems with the health of your cell culture, such as contamination, senescence, or nutrient depletion, can lead to a general decline in cellular function, including the response to stimuli.
-
Formation of Anti-ACTH Antibodies: In some in vivo contexts, repeated administration of Tetracosactide can lead to the formation of anti-ACTH antibodies, which could neutralize the compound. While less likely in a sterile in vitro system, it is a documented phenomenon.
Q2: How can I determine if the loss of response is due to receptor desensitization/internalization or another issue?
To pinpoint the cause of unresponsiveness, you can perform a series of diagnostic experiments:
-
Assess Downstream Signaling: Instead of stimulating with this compound, use a downstream activator of the signaling pathway. For example, forskolin (B1673556) directly activates adenylyl cyclase, bypassing the MC2R receptor to produce cAMP. If your cells still produce steroids in response to forskolin but not Tetracosactide, the issue likely lies at the receptor level (desensitization or internalization).[4][5] If there is no response to forskolin, the problem may be further downstream in the steroidogenic pathway or related to general cell health.
-
Measure cAMP Production: A direct way to assess receptor desensitization is to measure cAMP levels. Pre-treat one group of cells with this compound for a prolonged period (to induce resistance) and another group with a vehicle. Then, wash the cells and re-stimulate both groups with a short pulse of this compound. A blunted cAMP response in the pre-treated group compared to the control group indicates receptor desensitization.[6][7]
-
Quantify Cell Surface Receptors: To measure receptor internalization, you can use techniques like ELISA on non-permeabilized cells with an epitope-tagged receptor (e.g., HA-tagged MC2R). A decrease in the signal from surface receptors after chronic Tetracosactide treatment would indicate internalization.[6][7]
-
Check Cell Viability and Morphology: Always perform a basic check of your cells. Use a viability assay (e.g., Trypan Blue, MTT) and visually inspect the cells under a microscope for any signs of stress, contamination, or abnormal morphology.
Q3: What are the best practices for chronic administration of this compound in vitro to avoid resistance?
To maintain cellular responsiveness during long-term experiments, consider the following strategies:
-
Implement Pulsatile Administration: Instead of continuous exposure, administer this compound in pulses. For example, a 15-minute stimulation every 2 hours has been shown to be more effective at maintaining adrenal responsiveness compared to a continuous infusion of the same total dose.[8] Pulsatile stimulation can prevent the sustained receptor activation that leads to desensitization and allows the signaling pathway to reset between pulses.[9]
-
Optimize Concentration and Duration: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve your desired biological effect. It is advisable to perform a dose-response and time-course experiment to determine these optimal conditions for your specific cell line and endpoint.[10]
-
Allow for Recovery Periods: If your experimental design allows, include recovery periods where the cells are incubated in a medium free of this compound. This can help to resensitize the receptors. The desensitized state can persist for at least 8 hours after hormone removal, so plan your recovery times accordingly.[4]
-
Regularly Monitor Cell Health: Maintain a consistent cell culture maintenance schedule and regularly monitor for any signs of decline in cell health.
Q4: My steroidogenesis assay is not working. What are the common pitfalls?
If you are not observing the expected steroid production, consider these common issues:
-
Inappropriate Cell Line: Ensure you are using a cell line capable of producing the steroid of interest. H295R cells are a common model for steroidogenesis but have a limited response to ACTH/Tetracosactide due to low MC2R expression.[5][11] For a more robust response to Tetracosactide, consider using a cell line with higher endogenous MC2R expression, like the mouse Y1 cell line, or an engineered H295R line that overexpresses MRAP.[11][12]
-
Assay Sensitivity: The amount of steroid produced may be below the detection limit of your assay. Ensure your ELISA kit or LC-MS/MS method is sensitive enough. You may need to increase the cell number, concentration of the stimulus, or incubation time.
-
Sub-optimal Stimulation: If using H295R cells, stimulation with forskolin (typically around 10 µM) is often used as a positive control or as a primary stimulus to bypass the receptor and robustly activate steroidogenesis.[13][14]
-
Media Components: Components in the serum of your culture media can interfere with the assay or be metabolized into steroids, leading to high background. Some protocols recommend a period of serum starvation before the experiment.[15]
Q5: I see high variability in my results. How can I improve the reproducibility of my experiments?
High variability can obscure real biological effects. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells from the same passage number for all experiments. Ensure consistent seeding density, as cell confluency can affect the response. Maintain a regular schedule for changing the media.
-
Use Replicates: Always include technical and biological replicates in your experimental design.
-
Control for Inter-assay Variation: Run a positive and negative control in every experiment. This will help you to normalize the data and compare results across different experimental days.
-
Automate Liquid Handling: If possible, use automated pipetting systems to reduce human error in dispensing small volumes of reagents.
-
Ensure Proper Mixing: Thoroughly mix all solutions and reagents before adding them to the cells.
Frequently Asked Questions (FAQs)
What is this compound and how does it work? this compound is a synthetic polypeptide that consists of the first 24 amino acids of the adrenocorticotropic hormone (ACTH).[16] It acts as an agonist for the melanocortin-2 receptor (MC2R), which is primarily expressed on the surface of adrenal cortex cells.[17] Binding of Tetracosactide to MC2R activates a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP then activates protein kinase A (PKA), which triggers both acute and chronic responses to stimulate the synthesis and secretion of steroid hormones like cortisol.[6] The acute response involves the rapid mobilization of cholesterol to the mitochondria, while the chronic response involves the increased transcription of genes encoding steroidogenic enzymes.[6]
What is the mechanism of resistance to chronic this compound administration? Resistance, or tachyphylaxis, to chronic Tetracosactide administration is primarily a receptor-level phenomenon. Continuous stimulation of the MC2R leads to its desensitization, where the receptor is phosphorylated and uncoupled from its intracellular signaling machinery, preventing further activation.[1][4] This is often followed by receptor internalization, where the receptors are removed from the cell surface, reducing the cell's capacity to respond to the stimulus.[1][2] Studies on related receptors suggest this process is dependent on PKA and GRKs.[6][7]
Which cell lines are suitable for studying this compound effects and resistance? The choice of cell line depends on the specific research question. Here are some commonly used models:
| Cell Line | Species | Key Characteristics |
| H295R | Human | Adrenocortical carcinoma cell line. Capable of producing a wide range of steroids. Low endogenous MC2R expression and modest response to ACTH/Tetracosactide. Often stimulated with forskolin to bypass the receptor.[5][11] |
| Y1 | Mouse | Adrenocortical tumor cell line. Expresses endogenous MC2R and is responsive to ACTH.[12] |
| Primary Adrenal Cells | Various | Provide a more physiologically relevant model but are harder to obtain and maintain in culture. Show a more robust transcriptomic response to ACTH compared to H295R cells.[5][15] |
What is the difference between pulsatile and continuous administration, and why is it important? Pulsatile administration involves delivering the stimulus in short, intermittent bursts, while continuous administration involves constant exposure. In the context of ACTH and its analogs, pulsatile delivery more closely mimics the natural, ultradian rhythm of ACTH secretion in vivo.[9] Experimentally, pulsatile administration has been shown to be superior for maintaining adrenal cell responsiveness over time, as it prevents the sustained receptor activation that drives desensitization and unresponsiveness.[8][9] Continuous exposure, in contrast, can lead to a rapid loss of response.[9]
How can I measure the downstream effects of this compound? The primary downstream effect of this compound is the production of steroid hormones. You can measure the levels of specific steroids (e.g., cortisol, corticosterone (B1669441), aldosterone) in the cell culture supernatant using techniques like:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits for specific steroids.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can measure multiple steroids simultaneously.[19]
You can also measure intermediate steps in the signaling pathway, such as:
-
cAMP levels: To assess the direct activation of the MC2R pathway.[6]
-
Gene expression: Using quantitative RT-PCR (qPCR) to measure the mRNA levels of steroidogenic enzymes (e.g., STAR, CYP11A1, CYP11B1).[5]
Data Presentation
Table 1: Recommended In Vitro Models for this compound Studies
| Model | Type | Advantages | Disadvantages | Citations |
| H295R | Human Cell Line | Well-characterized, commercially available, produces a wide range of human steroids. | Low response to ACTH/Tetracosactide. | [5][11] |
| Y1 | Murine Cell Line | Expresses endogenous, functional MC2R; responsive to ACTH. | Produces corticosterone (not cortisol); murine model. | [3][12] |
| Primary Adrenocortical Cells | Primary Culture | Physiologically most relevant; robust response to ACTH. | Limited availability, technically challenging to culture, donor variability. | [4][5][15] |
Table 2: Example EC50 Values for Steroid Production in H295R Cells Note: These values are for forskolin, a downstream activator, and are provided as a reference for assay validation.
| Compound | Steroid Measured | EC50 (µmol/L) | Citation |
| Forskolin | Cortisol | 4.09 | [19] |
| Forskolin | Corticosterone | 0.28 | [19] |
Table 3: Example of ACTH-induced Upregulation of ACTH Receptor (MC2R) mRNA Note: This demonstrates the acute transcriptional response to ACTH.
| Cell Line | Treatment | Duration | Fold Increase in MC2R mRNA | Citation |
| Y-1 (mouse) | 10⁻⁸ M ACTH | 19-24 h | ~6-fold | [3] |
| H295 (human) | 10⁻⁸ M ACTH | 24 h | ~2-4-fold | [3] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Adrenal Cells
Objective: To induce a state of resistance (tachyphylaxis) to this compound in a responsive adrenal cell line (e.g., Y1 cells).
Materials:
-
Y1 adrenal cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Forskolin stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for steroid measurement (e.g., Corticosterone ELISA kit)
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed Y1 cells in 24-well plates at a density that will result in ~80% confluency at the end of the experiment. Allow cells to adhere for 24 hours.
-
Induction of Resistance (Pre-treatment):
-
Resistant Group: Treat cells with a continuous high dose of this compound (e.g., 100 nM) for 24 hours.
-
Control Group: Treat cells with a vehicle control for the same duration.
-
-
Washout: After the 24-hour pre-treatment, gently aspirate the medium from all wells. Wash the cells twice with warm PBS to remove any residual Tetracosactide or vehicle.
-
Acute Stimulation:
-
Add fresh, serum-free medium to all wells.
-
Stimulate subsets of wells from both the "Resistant" and "Control" groups with:
-
Vehicle
-
This compound (e.g., 10 nM)
-
Forskolin (e.g., 10 µM - as a positive control for downstream pathway integrity)
-
-
-
Incubation: Incubate the plates for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the culture supernatant from each well for steroid analysis.
-
Analysis: Measure corticosterone concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Expected Outcome: The "Resistant" group should show a significantly blunted corticosterone response to this compound compared to the "Control" group. Both groups should still respond to forskolin, confirming the resistance is at the receptor level.
Protocol 2: Comparing Pulsatile vs. Continuous this compound Administration
Objective: To compare the long-term effects of pulsatile versus continuous this compound administration on steroid production.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed Y1 cells as described in Protocol 1.
-
Long-term Treatment (e.g., 48 hours):
-
Continuous Group: Add medium containing this compound (e.g., 1 nM final concentration) and incubate for the full 48 hours.
-
Pulsatile Group: Administer this compound in pulses. For example, every 4 hours, remove the medium and add fresh medium containing a higher concentration of Tetracosactide (e.g., 16 nM) for 15 minutes. After 15 minutes, remove the stimulating medium, wash with PBS, and add back the basal (stimulant-free) medium. Repeat this cycle for 48 hours. Note: The total molar amount of Tetracosactide delivered should be equivalent between the continuous and pulsatile groups.
-
Control Group: Treat cells with a vehicle control for 48 hours.
-
-
Sample Collection and Analysis: At the end of the 48-hour treatment period, collect the supernatant and measure corticosterone levels.
-
Expected Outcome: The pulsatile group is expected to maintain a higher level of corticosterone production compared to the continuous group, which may show a diminished response after 48 hours.[8][9]
Protocol 3: Assay for MC2R Desensitization (cAMP Measurement)
Objective: To directly measure receptor desensitization by quantifying cAMP production.
Materials:
-
Y1 adrenal cells
-
Complete culture medium
-
This compound stock solution
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., EIA or HTRF-based)
-
Lysis buffer (compatible with cAMP assay)
Procedure:
-
Cell Seeding: Seed Y1 cells in multi-well plates (e.g., 96-well) and grow to confluency.
-
Desensitization (Pre-treatment):
-
Desensitized Group: Pre-treat cells with this compound (e.g., 100 nM) for 1-2 hours.
-
Control Group: Pre-treat with vehicle.
-
-
Washout: Wash all wells twice with warm PBS.
-
Acute Stimulation: Add fresh medium containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to all wells and incubate for 10 minutes. Then, stimulate all wells with a challenge dose of this compound (e.g., 100 nM) for 15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit's instructions.
-
Analysis: Measure intracellular cAMP concentration using the assay kit.
-
Expected Outcome: The desensitized group will show a significantly lower accumulation of cAMP upon acute stimulation compared to the control group, demonstrating homologous desensitization of the MC2R.[6][7]
Protocol 4: General Steroidogenesis Assay
Objective: To measure the production of steroid hormones from adrenal cells in response to a stimulus.
Materials:
-
Adrenal cell line (e.g., H295R)
-
Complete culture medium and serum-free medium
-
Stimulus (e.g., this compound, Forskolin)
-
Test compounds and vehicle control (e.g., DMSO)
-
Multi-well culture plates (e.g., 24-well)
-
Reagents for hormone measurement (ELISA or LC-MS/MS)
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates. Allow them to acclimate for 24 hours.
-
Treatment: Replace the medium with fresh medium (serum-free or complete, depending on the experimental design) containing the test compounds at various concentrations, a vehicle control, and a positive control (e.g., 10 µM Forskolin).
-
Supernatant Collection: After incubation, collect the culture medium from each well for hormone analysis.
-
Hormone Measurement: Analyze the concentration of the steroid(s) of interest (e.g., cortisol, aldosterone (B195564), testosterone) using a validated method like ELISA or LC-MS/MS.
-
Cell Viability: After collecting the supernatant, perform a cell viability assay on the remaining cells to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to a measure of cell number or protein content if viability is affected. Express the results as fold-change relative to the vehicle control.
Mandatory Visualization
Caption: ACTH/Tetracosactide Signaling Pathway.
Caption: Workflow for Investigating Tetracosactide Resistance.
Caption: Troubleshooting Flowchart for Loss of Cellular Response.
References
- 1. Expression, desensitization, and internalization of the ACTH receptor (MC2R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTH induces up-regulation of ACTH receptor mRNA in mouse and human adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal control of adrenocortical cell proliferation. Desensitization to ACTH and interaction between ACTH and fibroblast growth factor in bovine adrenocortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic Response Dynamics of Human Primary and Immortalized Adrenocortical Cells to Steroidogenic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Activation of ovine fetal adrenal function by pulsatile or continuous administration of adrenocorticotropin-(1-24). II. Effects on adrenal cell responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ACTH resistance: genes and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secretion of cortisol and aldosterone as a vulnerable target for adrenal endocrine disruption - screening of 30 selected chemicals in the human H295R cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tetracosactide Acetate Cortisol Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in cortisol response to tetracosactide acetate (B1210297) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in cortisol response to tetracosactide?
Variability in cortisol response can stem from physiological factors, procedural inconsistencies, and analytical measurement errors. Key contributors include the natural diurnal rhythm of cortisol secretion, prior suppression or stimulation of the hypothalamic-pituitary-adrenal (HPA) axis, and interference from medications.[1][2] Additionally, the method used for cortisol measurement can introduce significant variability, with immunoassays being prone to cross-reactivity with other steroids.[3][4]
Q2: How does the timing of the experiment affect cortisol levels?
Cortisol levels naturally fluctuate throughout the day, with a peak shortly after waking and a gradual decline thereafter.[2] To minimize variability due to this diurnal variation, it is recommended to perform the tetracosactide stimulation test in the morning, ideally between 8:00 AM and 10:00 AM.[5]
Q3: Which medications can interfere with the tetracosactide stimulation test?
Several medications can alter the results of the test. Glucocorticoids (like hydrocortisone (B1673445) and prednisolone) can suppress the HPA axis, leading to a blunted response.[1][6][7] Conversely, estrogens, spironolactone, and cortisone (B1669442) can cause abnormally high baseline cortisol levels.[1] It is crucial to review and document all current and recent medications of the subjects. For non-urgent tests, it is advisable to stop combined oral contraceptives and hormone replacement therapy for 6 weeks prior to the test.[7]
Q4: What is the difference between the low-dose and standard-dose tetracosactide test?
The standard-dose test (250 µg of tetracosactide) assesses the maximum adrenal capacity. The low-dose test (1 µg of tetracosactide) is considered by some to be a more sensitive measure of the physiological adrenal response.[8] While both tests can provide valuable information, the standard dose is more commonly used to definitively rule out primary adrenal insufficiency.[1][8]
Q5: How do different cortisol measurement assays impact results?
Commonly used automated immunoassays can suffer from cross-reactivity with other steroid analogues, leading to inaccuracies and significant inter-assay variability.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity and is the preferred method for measuring salivary cortisol and a reliable alternative for serum cortisol.[3][4] However, assay standardization for LC-MS/MS is still ongoing.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Baseline Cortisol | - Recent administration of hydrocortisone, cortisone, estrogens, or spironolactone.[1]- High stress levels in the subject.- Incorrect sample timing (not in the morning).[2] | - Review subject's medication history. If interfering medications are present, consider a washout period if clinically appropriate.[7]- Ensure the subject is in a rested state before the baseline blood draw.- Standardize the timing of the test to the morning hours.[5] |
| Blunted or Absent Cortisol Response | - Primary adrenal insufficiency.[1]- Secondary adrenal insufficiency (pituitary or hypothalamic issue).[1]- Recent or chronic corticosteroid administration causing adrenal suppression.[1][6]- Incorrect administration of tetracosactide (e.g., improper dose, incorrect route). | - Measure baseline ACTH levels. Elevated ACTH suggests primary adrenal insufficiency, while low or normal ACTH points towards secondary insufficiency.[1]- Carefully review the subject's history for any corticosteroid use, including inhaled or topical preparations.[6]- Ensure proper training of personnel on dose preparation and administration techniques. |
| High Inter-Subject Variability | - Inconsistent timing of sample collection.- Differences in subject preparation (e.g., fasting state, stress levels).- Use of different cortisol assay methods across samples or studies.[3][9] | - Strictly adhere to a standardized protocol for sample collection times.- Provide clear instructions to subjects regarding fasting (if required) and minimizing stress before the test.- Use a single, validated cortisol assay method (preferably LC-MS/MS) for all samples within a study to ensure consistency.[3][4] |
| Unexpectedly Low Cortisol Levels in Neonates | - Neonates with hyperinsulinemic hypoglycemia can have a blunted cortisol response to hypoglycemia, which may not reflect true adrenal insufficiency.[10] | - Interpret low cortisol levels in the context of the neonate's clinical condition, particularly in cases of hyperinsulinemic hypoglycemia. The ACTH stimulation test can still be a useful diagnostic tool.[10] |
Experimental Protocols
Standard Dose (250 µg) Tetracosactide Stimulation Test
Objective: To assess the maximal adrenal cortisol secretory capacity.
Materials:
-
Tetracosactide acetate (250 µg/mL)
-
Sterile saline for injection (if dilution is required)
-
Syringes and needles for administration
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Equipment for cortisol analysis (LC-MS/MS preferred)
Procedure:
-
Subject Preparation: The test should ideally be performed in the morning. The subject should be at rest. Fasting is not typically required.[11] Document all medications taken by the subject.[6]
-
Baseline Sample: Draw a baseline blood sample for cortisol measurement (Time 0).[11]
-
Tetracosactide Administration: Administer 250 µg of tetracosactide. The preferred route of administration is intravenous (IV) injection over 2 minutes, although intramuscular (IM) injection is also an option.[11][12][13]
-
Post-Stimulation Samples: Draw blood samples at 30 minutes and 60 minutes after tetracosactide administration.[11]
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Store serum samples frozen until analysis.
-
Cortisol Analysis: Measure cortisol concentrations in all collected samples using a validated assay.
Data Interpretation
| Time Point | Expected Cortisol Level (Normal Response) |
| Baseline (0 min) | Varies, but typically used as a reference for the post-stimulation increase. |
| 30 or 60 min (Peak) | A peak serum cortisol level of ≥18 µg/dL (approximately 500-550 nmol/L) is generally considered a normal response.[1][5][14] |
| Increment | An increase of at least 7 to 10 µg/dL from baseline is also indicative of a normal response.[1] |
Note: Cut-off values can be assay-dependent and may need to be validated by individual laboratories.[8][15]
Visualizations
Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis and Tetracosactide Action.
Caption: Workflow for the Tetracosactide Stimulation Test.
References
- 1. labcorp.com [labcorp.com]
- 2. Diurnal Variation in Cortisol Measurement: Understanding Importance and Factors Influencing Levels [butterfliesnow.com]
- 3. Measuring Cortisol in Clinical Settings: Pitfalls, Challenges and Promises [labroots.com]
- 4. youtube.com [youtube.com]
- 5. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 6. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mft.nhs.uk [mft.nhs.uk]
- 8. mdpi.com [mdpi.com]
- 9. Variability in laboratory parameters used for management of Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anmfonline.org [anmfonline.org]
- 11. testmenu.com [testmenu.com]
- 12. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 13. emed.ie [emed.ie]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Variations in cortisol response in patients with known and suspected adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for Tetracosactide acetate in the laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetracosactide acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control tests for Tetracosactide acetate?
A1: The primary quality control tests for this compound include:
-
Identification: Confirming the identity of the peptide using techniques like mass spectrometry or co-elution with a reference standard in HPLC.
-
Purity and Impurity Profiling: Typically performed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the main peptide from any related impurities.[1]
-
Assay (Content): Determining the amount of the active peptide in the sample, often by HPLC or amino acid analysis.
-
Bioassay: Assessing the biological activity of this compound, for example, by measuring steroidogenesis in adrenal cell cultures.[2]
-
Acetate Content: Quantifying the amount of acetate, as it is a counterion in the final product.[3]
-
Water Content: Measuring the water content, typically by Karl Fischer titration.[3]
-
Endotoxin (B1171834) Levels: Ensuring that bacterial endotoxin levels are within acceptable limits for pharmaceutical-grade material.
Q2: What are the common impurities found in synthetic this compound?
A2: Common impurities in synthetic this compound can be process-related or degradation products. These include:
-
Truncated peptides: Peptides with missing amino acids from either the N- or C-terminus.[4][5]
-
Deletion sequences: Impurities where one or more amino acids are missing from within the peptide sequence.
-
Peptides with protecting groups: Residual protecting groups (e.g., tBoc) from the solid-phase peptide synthesis process that have not been fully removed.[4][5]
-
Oxidation products: Particularly the oxidation of the methionine residue.
-
Peptides with additional amino acids: Impurities with extra amino acid residues.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at -20 ± 5°C.[6] It is also recommended to protect it from light. When prepared in solution for infusion, it should be administered within a few hours.[7]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound for purity and assay determination.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Extra-column band broadening. | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated.- Reduce the injection volume or sample concentration.- Minimize the length and diameter of tubing between the injector, column, and detector. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Air bubbles in the pump or detector.- Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Purge the pump and detector to remove any trapped air.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Ghost Peaks | - Contamination in the mobile phase or sample diluent.- Carryover from previous injections.- Impurities in the injection solvent. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol between injections.- Ensure the sample diluent is clean and does not contain interfering substances. |
| Poor Resolution of Impurities | - Suboptimal mobile phase gradient.- Inappropriate column chemistry.- Flow rate is too high. | - Optimize the gradient slope to improve the separation of closely eluting peaks.- Screen different column stationary phases (e.g., C18, C8, Phenyl) to find the best selectivity.- Reduce the flow rate to increase the interaction time with the stationary phase. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This guide focuses on troubleshooting issues specific to the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity/Poor Sensitivity | - Ion suppression from matrix components or mobile phase additives.- Inefficient ionization of the peptide.- Suboptimal MS parameters (e.g., cone voltage, collision energy). | - Improve sample preparation to remove interfering substances.- Use a lower concentration of ion-pairing agents like TFA or switch to a more MS-friendly alternative like formic acid.- Optimize MS source parameters for the specific m/z of Tetracosactide.- Ensure the pH of the mobile phase is conducive to forming the desired charge state. |
| Inconsistent Quantification | - Matrix effects varying between samples.- Non-specific binding of the peptide to vials or tubing.- Instability of the analyte in the autosampler. | - Use a stable isotope-labeled internal standard to compensate for matrix effects.- Use low-binding vials and tubing.- Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation. |
| Multiple Charge States Observed | - Nature of the peptide and the ionization conditions. | - This is often normal for peptides. Select the most abundant and stable charge state for quantification.- Optimize mobile phase pH to favor a specific charge state if necessary. |
| Fragment Ion Variability | - Inconsistent collision energy.- Presence of co-eluting isobaric impurities. | - Optimize and stabilize the collision energy for consistent fragmentation.- Improve chromatographic separation to resolve the analyte from interfering species. |
In Vitro Bioassay
This guide provides troubleshooting for cell-based bioassays designed to measure the biological activity of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for consistent cell plating.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or No Response to Tetracosactide | - Low cell viability or passage number too high.- Inactive Tetracosactide standard or sample.- Suboptimal assay conditions (e.g., incubation time, temperature). | - Use healthy, low-passage number cells. Confirm viability before starting the assay.- Use a freshly prepared or properly stored and qualified standard.- Optimize incubation time and other assay parameters to achieve a robust response window. |
| High Background Signal | - Contamination of cell culture (e.g., mycoplasma).- Reagents reacting non-specifically.- High basal activity of the cell line. | - Regularly test cell lines for mycoplasma contamination.- Run appropriate controls without cells or without the test compound to identify the source of the background.- If using a reporter gene assay, ensure the basal expression is low. |
| Atypical Dose-Response Curve | - Incorrect dilution series of the standard or sample.- Cytotoxicity at high concentrations.- Presence of antagonistic impurities. | - Double-check all calculations and dilutions for the dose-response curve.- Perform a cell viability assay in parallel to check for cytotoxicity.- Purify the sample if the presence of antagonists is suspected. |
Quantitative Data Summary
The following tables provide typical acceptance criteria for the quality control of this compound. These values can vary depending on the specific pharmacopeia and the intended use of the product.
Table 1: Physicochemical Specifications for this compound
| Parameter | Acceptance Criteria | Typical Method |
| Purity (by HPLC) | ≥ 98.0% | Reversed-Phase HPLC |
| Largest Single Impurity | ≤ 0.5% | Reversed-Phase HPLC |
| Total Impurities | ≤ 2.0% | Reversed-Phase HPLC |
| Peptide Content | ≥ 85.0% | Amino Acid Analysis or HPLC |
| Acetate Content | ≤ 10.0% | HPLC or Ion Chromatography |
| Water Content (K.F.) | ≤ 5.0% | Karl Fischer Titration |
| Bacterial Endotoxins | ≤ 50 IU/mg | Limulus Amebocyte Lysate (LAL) Test |
Source: Representative data from a certificate of analysis.[8]
Table 2: Recommended Peptide Purity for Different Applications
| Application | Recommended Purity Level (by HPLC) |
| In-vitro bioassays & studies | > 95% |
| Quantitative receptor-ligand interaction studies | > 95% |
| Clinical trials | > 98% |
| Active Pharmaceutical Ingredients (APIs) | > 98% |
Source: General guidelines for peptide purity in research and development.
Experimental Protocols
HPLC Method for Purity and Impurity Determination
Objective: To determine the purity of this compound and quantify related impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard and sample
-
Sample diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the this compound sample and reference standard in the sample diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 30 50 35 90 40 90 41 20 | 50 | 20 |
-
-
Analysis: Inject the sample and reference standard solutions. Identify the main peak corresponding to this compound. Integrate all peaks and calculate the percentage purity and the percentage of each impurity based on the relative peak areas.
In Vitro Bioassay for Biological Activity
Objective: To determine the biological potency of this compound by measuring its ability to stimulate steroidogenesis in cultured adrenal cells.
Materials:
-
Y-1 mouse adrenal tumor cell line or primary adrenal cells
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
This compound reference standard and sample
-
Assay buffer (e.g., serum-free medium)
-
Corticosterone (B1669441) or cortisol ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture Y-1 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Sample Preparation: Prepare serial dilutions of the this compound reference standard and sample in assay buffer.
-
Stimulation: Remove the culture medium from the cells and replace it with the prepared dilutions of the standard and sample. Include a negative control (assay buffer only). Incubate for an appropriate time (e.g., 2-4 hours) at 37°C.
-
Corticosteroid Measurement: Collect the cell culture supernatant. Measure the concentration of corticosterone (for Y-1 cells) or cortisol (for human adrenal cells) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the corticosteroid concentration against the log of the Tetracosactide concentration to generate dose-response curves. Calculate the relative potency of the sample compared to the reference standard using parallel line analysis.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the MC2 receptor.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. The International Reference Preparation of Tetracosactide for Bioassay: characterization and estimation of its (1-24)corticotrophin-tetracosapeptide content by physicochemical and biological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. waters.com [waters.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
Technical Support Center: Interpreting Unexpected Results from a Tetracosactide Acetate Stimulation Test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from a Tetracosactide acetate (B1210297) stimulation test.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Tetracosactide acetate stimulation test?
The this compound stimulation test, also known as the ACTH stimulation or cosyntropin (B549272) test, is a diagnostic tool used to assess the functional capacity of the adrenal glands.[1][2][3] It is primarily used to diagnose or exclude primary and secondary adrenal insufficiency and related conditions like Addison's disease.[1][2][4]
Q2: How does this compound work?
Tetracosactide is a synthetic polypeptide that mimics the action of the first 24 amino acids of adrenocorticotropic hormone (ACTH).[5][6] It stimulates the adrenal cortex to secrete steroid hormones, including cortisol and, to a lesser extent, aldosterone.[5][7] By measuring the cortisol levels before and after administration of Tetracosactide, clinicians can evaluate the adrenal glands' response.[8]
Q3: What constitutes a "normal" response to the test?
A normal response to the Tetracosactide stimulation test is characterized by a significant increase in serum cortisol levels after administration of the synthetic ACTH. Specific cortisol cutoff values can vary by laboratory and assay, but generally, a post-stimulation cortisol level above a certain threshold (e.g., >18 to 20 mcg/dL or >500 to 550 nmol/L) indicates a normal adrenal response.[4][9][10]
Q4: What are the primary conditions diagnosed with this test?
The test is crucial for diagnosing:
-
Primary Adrenal Insufficiency (Addison's Disease): A disorder where the adrenal glands themselves are damaged and cannot produce enough cortisol.[1][11] In this case, there is little to no increase in cortisol levels after stimulation.[1]
-
Secondary Adrenal Insufficiency: A condition where the pituitary gland does not produce enough ACTH, leading to decreased cortisol production by the adrenal glands.[1][11]
-
Congenital Adrenal Hyperplasia (CAH): A group of inherited genetic disorders affecting the adrenal glands.[12][13][14]
Troubleshooting Unexpected Results
Scenario 1: Suboptimal Cortisol Response (Suspected Adrenal Insufficiency) but Patient is Asymptomatic
Q: My patient's cortisol levels showed a blunted response to Tetracosactide, but they do not present with typical symptoms of adrenal insufficiency. What could be the cause?
A: This could be a "false-positive" result. Several factors can lead to a suboptimal cortisol response in the absence of true adrenal insufficiency:
-
Recent Glucocorticoid Use: The most common cause of a false-positive result is the recent use of corticosteroids in any form (oral, inhaled, topical, or injected), which can suppress the hypothalamic-pituitary-adrenal (HPA) axis.[1][9]
-
Medication Interference: Certain medications can interfere with the test results. For example, estrogens and spironolactone (B1682167) can lead to abnormally high baseline cortisol levels.[10]
-
Incorrect Sample Timing or Handling: Failure to collect blood samples at the correct intervals (e.g., 30 and 60 minutes post-injection) or improper handling of the samples can lead to inaccurate results.[2]
-
Assay Variability: Different cortisol assays have different reference ranges. It is crucial to interpret the results based on the specific laboratory's normal values.[1]
Scenario 2: Normal Cortisol Response Despite Strong Clinical Suspicion of Adrenal Insufficiency
Q: The test results came back normal, but the patient exhibits clear signs of adrenal insufficiency. Why might this occur?
A: This scenario might indicate a "false-negative" result. Possible explanations include:
-
Recent Onset of Secondary Adrenal Insufficiency: In the early stages of secondary adrenal insufficiency, the adrenal glands may not have atrophied yet and can still respond to the supraphysiological dose of synthetic ACTH, leading to a normal cortisol response.[9][15] A repeat test after a few weeks may be necessary.[15][16]
-
Mild Adrenal Insufficiency: In mild cases of adrenal insufficiency, there might be enough functional adrenal tissue to mount a response to the high dose of Tetracosactide used in the standard test.[9]
-
Partial ACTH Deficiency: If the pituitary gland still releases some ACTH, the adrenal glands may not be fully atrophied and can still respond to stimulation.[1]
Data Presentation
Table 1: Typical Cortisol Responses in Tetracosactide Stimulation Testing
| Condition | Baseline Cortisol | Post-Stimulation Cortisol (30-60 min) | Interpretation |
| Normal Adrenal Function | Normal | Significant increase (e.g., >18-20 µg/dL) | Rules out primary adrenal insufficiency.[10] |
| Primary Adrenal Insufficiency | Low or Normal | Little to no increase | Confirms primary adrenal insufficiency.[1] |
| Secondary Adrenal Insufficiency (Chronic) | Low | Little to no increase | Suggests adrenal atrophy due to lack of ACTH stimulation.[1] |
| Secondary Adrenal Insufficiency (Recent Onset) | Low or Normal | May show a "normal" increase | Can lead to a false-negative result.[9][15] |
Table 2: Factors Leading to Unexpected Test Results
| Factor | Effect on Test Result | Mechanism |
| Recent Glucocorticoid Use | False Positive (Suboptimal Response) | Suppression of the HPA axis.[1][9] |
| Estrogen-containing medications | Can alter baseline cortisol | Increases cortisol-binding globulin.[10] |
| Spironolactone | Can alter baseline cortisol | Interference with cortisol measurement.[10] |
| Recent Onset of Pituitary Injury | False Negative (Normal Response) | Adrenal glands have not yet atrophied.[9][15] |
| Mild Disease | False Negative (Normal Response) | Sufficient adrenal reserve to respond to a high dose of synthetic ACTH.[9] |
Experimental Protocols
Standard High-Dose (250 µg) Tetracosactide Stimulation Test
Objective: To assess the maximum secretory capacity of the adrenal cortex.
Procedure:
-
Baseline Sample: Draw a blood sample to measure baseline serum cortisol and plasma ACTH levels.[2][4]
-
Administration: Administer 250 µg of this compound intravenously (IV) or intramuscularly (IM).[9]
-
Post-Stimulation Samples: Draw blood samples at 30 and 60 minutes after the injection to measure serum cortisol levels.[2][17]
-
Sample Handling: Plasma for ACTH measurement should be collected in a chilled tube containing EDTA and immediately placed on ice. Centrifuge at a low temperature and freeze the plasma until analysis. Serum for cortisol does not require chilling.[2]
Low-Dose (1 µg) Tetracosactide Stimulation Test
Objective: To provide a more physiological stimulation of the adrenal glands, which may be more sensitive for detecting secondary adrenal insufficiency.
Procedure:
-
Preparation of Low Dose: Dilute the standard 250 µg vial of Tetracosactide to achieve a 1 µg dose. This requires careful and accurate dilution, which can be a source of error.
-
Baseline Sample: Draw a baseline blood sample for cortisol measurement.
-
Administration: Administer 1 µg of this compound IV.
-
Post-Stimulation Samples: Draw blood samples at 20 and 30 minutes (or other specified times) post-injection for cortisol measurement.
Mandatory Visualizations
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 3. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 4. Addison Disease: Early Detection and Treatment Principles | AAFP [aafp.org]
- 5. mims.com [mims.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. hopkinsmedicine.org [hopkinsmedicine.org]
- 12. Diagnosing Congenital Adrenal Hyperplasia | NYU Langone Health [nyulangone.org]
- 13. Congenital Adrenal Hyperplasia Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 14. gosh.nhs.uk [gosh.nhs.uk]
- 15. testing.com [testing.com]
- 16. Repeating ACTH Stimulation Test Is Necessary to Diagnose ACTH Deficiency in Neonatal Hypopituitarism With Initial False Negative Result - PMC [pmc.ncbi.nlm.nih.gov]
- 17. niddk.nih.gov [niddk.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetracosactide Acetate and Other Synthetic ACTH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetracosactide acetate (B1210297) and other synthetic adrenocorticotropic hormone (ACTH) analogs. It is designed to be an objective resource, presenting performance data from experimental studies to aid in research and development.
Introduction to Synthetic ACTH Analogs
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland that primarily stimulates the adrenal cortex to produce and secrete glucocorticoids, mineralocorticoids, and androgens.[1][2] Synthetic ACTH analogs have been developed for both diagnostic and therapeutic purposes, offering advantages such as higher purity and potentially reduced immunogenicity compared to animal-derived preparations.[1][3]
Tetracosactide , also known as cosyntropin, is the most widely used synthetic ACTH analog.[1][4] It consists of the first 24 amino acids of the native ACTH sequence (ACTH1-24), which contains the full biological activity for stimulating the adrenal cortex.[1][4] Other synthetic analogs include alsactide (a modified ACTH1-17), seractide (synthetic ACTH1-39), and others that have been explored for their therapeutic potential.[5][][7] This guide will focus on a comparative analysis of these synthetic analogs based on available experimental data.
ACTH Signaling Pathway
The biological effects of ACTH and its synthetic analogs are mediated through the melanocortin-2 receptor (MC2R), a G-protein coupled receptor predominantly expressed on the surface of adrenal cortex cells.[8][9] Upon binding of an ACTH analog, MC2R activates a downstream signaling cascade, primarily through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][10][11] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of steroid hormones, with cortisol being the primary glucocorticoid in humans.[9][10]
Comparative Performance Data
The following tables summarize the available quantitative data for tetracosactide acetate and other synthetic ACTH analogs. Data is presented to facilitate a direct comparison of their pharmacological properties.
Table 1: MC2R Binding Affinity and In Vitro Potency
| Analog | Structure | MC2R Binding Affinity (Kd) | Steroidogenic Potency (EC50) | cAMP Production (EC50) | Source(s) |
| Tetracosactide | ACTH1-24 | ~0.94 nM (mouse) | Data not available | 7.5 pM (mouse) | [12] |
| Alsactide | Modified ACTH1-17 | Data not available | Data not available | Data not available | |
| Seractide | ACTH1-39 | ~0.84 nM (mouse) | Data not available | 57 pM (mouse) | [][12] |
Note: Data for alsactide and specific steroidogenic potency for tetracosactide and seractide were not available in the searched literature. The provided EC50 values are for cAMP production in HeLa cells expressing the mouse MC2R.
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Analog | Route of Administration | Duration of Action | Key Findings | Source(s) |
| Tetracosactide | IV, IM | Short-acting | Rapid onset of action, with cortisol levels rising within 30 minutes.[1] | [1] |
| Tetracosactide Depot | IM | Long-acting | Provides a sustained release and prolonged duration of action compared to the non-depot formulation. | [3] |
| Alsactide | IV, IM, Intranasal | Prolonged | A 100 µg intramuscular injection showed a much greater and more sustained cortisol secretion compared to tetracosactide.[7] Has a corticotropic action of at least 8 hours.[13] | [7][13][14] |
| Seractide | Not specified | Long-acting | Designed to have a longer duration of action and increased potency compared to natural ACTH.[14] | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
ACTH Stimulation Test
This in vivo assay is crucial for assessing the steroidogenic response to ACTH analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 7. dovepress.com [dovepress.com]
- 8. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Severe loss-of-function mutations in the adrenocorticotropin receptor (ACTHR, MC2R) can be found in patients diagnosed with salt-losing adrenal hypoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Steroidogenic Exposure Following the Administration of Repository Corticotropin Injection With a Synthetic ACTH1‐24 Depot and Methylprednisolone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cas 12279-41-3,Seractide | lookchem [lookchem.com]
A Comparative Analysis of the Tetracosactide Acetate Stimulation Test and the Insulin Tolerance Test for Hypothalamic-Pituitary-Adrenal Axis Assessment
For Researchers, Scientists, and Drug Development Professionals
The assessment of the hypothalamic-pituitary-adrenal (HPA) axis is crucial in various clinical and research settings. The Insulin (B600854) Tolerance Test (ITT) has long been considered the gold standard for this purpose. However, due to its demanding nature and associated risks, the Tetracosactide acetate (B1210297) stimulation test, also known as the Short Synacthen Test (SST), has emerged as a widely used alternative. This guide provides a comprehensive cross-validation of these two pivotal tests, presenting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Comparative Data Summary
The following table summarizes key performance metrics from various studies comparing the Tetracosactide acetate stimulation test with the Insulin Tolerance Test.
| Parameter | Tetracosactide Stimulation Test (SST) | Insulin Tolerance Test (ITT) | Key Findings and Citations |
| Primary Use | Diagnosis of primary and secondary adrenal insufficiency. | Gold standard for assessing the integrity of the HPA axis.[1][2][3] | The SST is a simpler and safer alternative to the ITT.[3][4][5] |
| Sensitivity | High for primary adrenal insufficiency (97% at 95% specificity). Lower for secondary adrenal insufficiency (57-61% at 95% specificity).[3] A low-dose SST (1 µg) may offer higher sensitivity (100%) compared to the standard dose (250 µg).[4][5] | Considered the gold standard for sensitivity in assessing the complete HPA axis.[1][2][3] | The standard SST may produce falsely reassuring results in some cases of secondary adrenal insufficiency.[2][4][5] |
| Specificity | Generally high, with some studies reporting specificities around 96%.[5] | Considered the benchmark for specificity. | Different cortisol cut-off levels can significantly impact the specificity of both tests. |
| Correlation | High correlation observed between peak cortisol responses in the SST and ITT. Correlation coefficients (r) have been reported to be as high as 0.90 in some patient populations.[6] A strong correlation has also been noted between the ITT and low-dose SST peak cortisol responses (r = 0.89).[4][5] | Not applicable (serves as the reference standard). | The correlation is particularly strong when comparing the 30-minute cortisol level in the SST with the peak ITT response.[4][5] |
| Cortisol Cut-off Values | Commonly used cut-off for a normal response is a peak cortisol level >550 nmol/L or >580 nmol/L.[1][2][6] Some studies suggest a 30-minute cortisol value >600 nmol/L as a reliable indicator.[7] | A peak cortisol response of >500 nmol/L or >550 nmol/L is generally considered a normal response.[1][4] | Cut-off values can vary between laboratories and assays, necessitating individualized interpretation.[8] |
| Adverse Effects | Generally well-tolerated with rare reports of hypersensitivity reactions.[9] | Unpleasant for patients and carries risks of seizure or myocardial infarction, requiring close medical supervision.[3][4][5] | The safety profile of the SST is a significant advantage over the ITT.[4][5] |
Experimental Protocols
This compound (Short Synacthen) Stimulation Test
This test assesses the adrenal glands' capacity to produce cortisol in response to synthetic ACTH (Tetracosactide).
Standard Dose (250 µg) Protocol:
-
Baseline Sample: A baseline blood sample is collected for cortisol measurement.
-
Administration: 250 µg of this compound (Synacthen) is administered intravenously (IV) or intramuscularly (IM).[1][2]
-
Post-Stimulation Samples: Blood samples for cortisol measurement are collected at 30 and 60 minutes post-administration.[1][7]
-
Interpretation: A normal response is typically defined by a peak serum cortisol level exceeding a pre-defined cut-off (e.g., >550 nmol/L).
Low-Dose (1 µg) Protocol:
-
Baseline Sample: A baseline blood sample is drawn for cortisol analysis.
-
Administration: 1 µg of this compound is administered as an IV bolus.[10]
-
Post-Stimulation Samples: Blood samples for cortisol are collected at 0, 20, and 30 minutes after the injection.[5]
-
Interpretation: Similar to the standard dose test, a peak cortisol response above a certain threshold indicates a normal adrenal reserve. The low-dose test is considered by some to be more sensitive for detecting subtle forms of adrenal insufficiency.[4][5]
Insulin Tolerance Test (ITT)
The ITT evaluates the entire HPA axis by inducing hypoglycemia, a potent physiological stressor that should trigger the release of ACTH and subsequently cortisol.
-
Preparation: The patient fasts overnight. An intravenous cannula is inserted for blood sampling and glucose administration if required.
-
Baseline Samples: Blood samples are taken at -15 and 0 minutes to determine baseline glucose and cortisol levels.
-
Insulin Administration: A bolus of soluble insulin (e.g., 0.1-0.15 U/kg body weight) is administered intravenously.[1][2]
-
Monitoring and Sampling: Blood glucose is monitored every 5-10 minutes to ensure adequate hypoglycemia (glucose <2.2 mmol/L) is achieved and for patient safety. Blood samples for cortisol and glucose are collected at 30, 45, 60, 90, and 120 minutes after insulin injection.[1]
-
Termination: The test is terminated by administering intravenous dextrose or a meal once sufficient hypoglycemia has been achieved and the final blood sample is collected.
-
Interpretation: A normal response is characterized by a peak cortisol level exceeding the established cut-off (e.g., >500 or >550 nmol/L) in the presence of adequate hypoglycemia.
Visualizing the Mechanisms and Workflow
Signaling Pathway of this compound
Caption: ACTH signaling cascade in adrenal cortical cells.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Response to Insulin-Induced Hypoglycemia
Caption: Physiological response to insulin-induced hypoglycemia.
Experimental Workflow for Cross-Validation
Caption: A typical cross-over study design for test validation.
References
- 1. A comparison between short ACTH and insulin stress tests for assessing hypothalamo-pituitary-adrenal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of paired short Synacthen and insulin tolerance tests soon after pituitary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A comparison of low-dose ACTH, glucagon stimulation and insulin tolerance test in patients with pituitary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Tetracosactide Acetate and Methylprednisolone: Mechanisms, Efficacy, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tetracosactide acetate (B1210297) and methylprednisolone (B1676475), two potent anti-inflammatory and immunomodulatory agents. We delve into their distinct mechanisms of action, supported by experimental data from preclinical and clinical studies, to offer a comprehensive resource for the scientific community.
Introduction: Two Distinct Approaches to Inflammation Control
Tetracosactide acetate, a synthetic analogue of adrenocorticotropic hormone (ACTH), exerts its effects primarily by stimulating the adrenal cortex to produce endogenous corticosteroids.[1][2][3] Beyond this hormonal action, it also exhibits direct anti-inflammatory properties through interactions with melanocortin receptors present on various immune cells.[4] In contrast, methylprednisolone is a synthetic glucocorticoid that directly acts on intracellular glucocorticoid receptors to modulate gene expression, leading to broad anti-inflammatory and immunosuppressive effects.[5][6][7] This fundamental difference in their primary mode of action underpins their varying physiological and therapeutic profiles.
Mechanisms of Action: A Tale of Two Pathways
This compound: Beyond Steroidogenesis
Tetracosactide's mechanism is twofold. Its primary, well-established role is to bind to melanocortin 2 receptors (MC2R) in the adrenal cortex, initiating a signaling cascade that leads to the synthesis and release of cortisol, corticosterone, and other steroids.[3] However, evidence increasingly points to direct, adrenal-independent anti-inflammatory effects mediated by other melanocortin receptors (MC1R, MC3R, MC5R) found on immune cells like lymphocytes, neutrophils, and macrophages.[4] Activation of these receptors can lead to a decrease in the production of pro-inflammatory cytokines and reduced leukocyte infiltration.[4][8]
Methylprednisolone: Genomic and Non-Genomic Regulation
Methylprednisolone, as a classic glucocorticoid, primarily functions through genomic pathways. It diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it either directly binds to glucocorticoid response elements (GREs) on DNA to activate or repress gene transcription, or interacts with other transcription factors like NF-κB and AP-1 to modulate their activity.[5][7] This leads to the decreased expression of pro-inflammatory genes and the increased expression of anti-inflammatory genes. Additionally, at high doses, methylprednisolone can exert rapid, non-genomic effects through interactions with membrane-bound GRs and by altering cellular membrane properties, which can influence intracellular signaling cascades.[5][6][9]
Preclinical Comparative Data: A Head-to-Head Look in a Spinal Cord Injury Model
A study in a rabbit model of spinal cord ischemia/reperfusion injury provides direct comparative data on the neuroprotective effects of tetracosactide and methylprednisolone.[8][10][11] The following tables summarize the key findings.
Table 1: Effects on Biochemical Markers of Oxidative Stress and Inflammation
| Parameter | Ischemia Group (Mean ± SD) | Methylprednisolone Group (Mean ± SD) | Tetracosactide Group (Mean ± SD) | p-value (vs. Ischemia) | p-value (MP vs. Tetracosactide) |
| Tissue Myeloperoxidase (MPO) (ng/g) | 2.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 | <0.001 (MP), <0.001 (T) | 0.028 |
| Tissue Malondialdehyde (MDA) (nmol/g) | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.9 ± 0.2 | 0.001 (MP), 0.003 (T) | 0.991 |
| Serum Catalase (CAT) (U/L) | 1.5 ± 0.3 | 2.8 ± 0.5 | 2.9 ± 0.4 | <0.001 (MP), <0.001 (T) | 0.129 |
| Tissue Catalase (CAT) (U/mg protein) | 0.8 ± 0.2 | 1.6 ± 0.3 | 1.6 ± 0.3 | <0.001 (MP), <0.001 (T) | 0.942 |
| Serum Xanthine Oxidase (XO) (U/L) | 0.7 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | <0.001 (MP), <0.001 (T) | 0.571 |
| Tissue Caspase-3 Activity (nmol/mg protein) | 3.5 ± 0.6 | 1.8 ± 0.4 | 1.7 ± 0.3 | <0.001 (MP), <0.001 (T) | Not Reported |
Data extracted from Kertmen et al. (2018).[8] T = Tetracosactide, MP = Methylprednisolone.
Table 2: Effects on Neurological and Histopathological Outcomes
| Outcome | Ischemia Group | Methylprednisolone Group | Tetracosactide Group | p-value (vs. Ischemia) | p-value (MP vs. Tetracosactide) |
| Tarlov Score (Neurological Function) | Significantly lower | Significantly improved | Significantly improved | <0.001 (MP), <0.001 (T) | Not Reported |
| Histopathological Score | Significantly higher | Significantly lower | Significantly lower | 0.003 (MP), 0.001 (T) | 0.778 |
| Ultrastructural Score | Significantly higher | Significantly lower | Significantly lower | Not Reported | 0.008 |
Data extracted from Kertmen et al. (2018).[8] T = Tetracosactide, MP = Methylprednisolone.
These preclinical data suggest that both agents offer significant neuroprotection, with tetracosactide showing a statistically significant advantage in reducing tissue MPO activity and improving the ultrastructural score compared to methylprednisolone in this specific model.
Clinical Comparative Data: Insights from Various Therapeutic Areas
Direct head-to-head clinical trials comparing this compound and methylprednisolone are limited. However, data from studies comparing tetracosactide with other corticosteroids provide valuable insights.
Table 3: Comparative Efficacy in Different Clinical Settings
| Condition | Comparison | Key Efficacy Outcomes | Conclusion |
| Infantile Spasms | Tetracosactide vs. Prednisolone | Cessation of spasms at day 14-42: 67% (Tetracosactide) vs. 56% (Prednisolone) (p=0.22) | No significant difference in efficacy.[9] |
| Rotator Cuff Tendinitis | Intramuscular Tetracosactide vs. Subacromial Triamcinolone | Both groups showed improvement in pain and function scores (p<0.05). Triamcinolone group showed a more significant improvement (p<0.05).[4] | Triamcinolone was more effective, but tetracosactide also demonstrated efficacy.[4] |
| Idiopathic Membranous Nephropathy (Pilot Study) | Methylprednisolone + Cytotoxic agent vs. Tetracosactide | Remission rates: 15/16 (MP group) vs. 14/16 (T group). Both treatments significantly reduced proteinuria. | No significant difference in remission rates between the two therapies.[12] |
| Acute MS Relapse | Intramuscular ACTH vs. Intravenous Methylprednisolone | No difference in the rate of recovery or final outcome. | High-dose IV methylprednisolone is a safe alternative to ACTH.[13] |
Side Effect Profiles: A Key Differentiator
The side effect profiles of tetracosactide and methylprednisolone reflect their different mechanisms of action.
Table 4: Common and Serious Side Effects
| This compound | Methylprednisolone |
| Common: Dizziness, headache, nausea, flushing, injection site reactions, paresthesia, musculoskeletal pain.[1][14] | Common: Upset stomach, headache, dizziness, insomnia, restlessness, acne, increased hair growth, easy bruising, irregular menstrual periods, weight gain, increased appetite.[15][16][17] |
| Serious: Hypersensitivity reactions (including anaphylaxis), hypertension, nephrotoxicity, adrenal hemorrhage, Cushing's syndrome, growth retardation in children, pancreatitis.[14][18][19] | Serious: Swollen face/limbs, vision problems, prolonged infections, muscle weakness, black or tarry stools, mood changes (depression, anxiety), Cushing's syndrome, osteoporosis, increased blood sugar, high blood pressure.[15][16][17][20][21] |
Experimental Protocols: A Guide for Reproducibility
Detailed methodologies for the key experiments cited in the preclinical study are provided below to facilitate further research.
Animal Model of Spinal Cord Ischemia/Reperfusion
-
Animal Model: New Zealand white rabbits were utilized.
-
Ischemia Induction: The abdominal aorta was clamped just caudal to the renal artery for a specified duration to induce spinal cord ischemia.
-
Treatment: Methylprednisolone or tetracosactide was administered intravenously upon reperfusion.
-
Endpoint Analysis: Neurological function was assessed using the Tarlov scoring system. Spinal cord tissue and blood samples were collected for biochemical and histopathological analysis.[8]
Biochemical Assays
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, was measured in spinal cord tissue homogenates using a colorimetric assay. The assay is based on the MPO-catalyzed oxidation of a chromogenic substrate.
-
Malondialdehyde (MDA) Assay: MDA levels, a marker of lipid peroxidation, were determined in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) method. The reaction between MDA and thiobarbituric acid forms a colored product that is measured spectrophotometrically.
-
Catalase (CAT) Assay: Catalase activity was measured by monitoring the decomposition of hydrogen peroxide (H2O2) at a specific wavelength. The rate of H2O2 disappearance is proportional to the catalase activity in the sample.
-
Xanthine Oxidase (XO) Assay: XO activity was determined by measuring the formation of uric acid from xanthine. The increase in absorbance at a specific wavelength due to uric acid production is monitored.
-
Caspase-3 Activity Assay: Caspase-3 activity, a marker of apoptosis, was measured using a colorimetric assay kit. The assay utilizes a specific substrate that is cleaved by active caspase-3, releasing a chromophore that can be quantified.
Conclusion
This compound and methylprednisolone represent two distinct therapeutic strategies for managing inflammatory and immune-mediated conditions. While methylprednisolone offers broad and potent immunosuppression through direct genomic and non-genomic pathways, tetracosactide provides a more nuanced approach by stimulating endogenous corticosteroid production and potentially exerting direct, steroid-independent anti-inflammatory effects.
The choice between these agents depends on the specific clinical context, desired mechanism of action, and the patient's side-effect profile. The preclinical data presented here suggest that in certain models of neuroinflammation, tetracosactide may offer comparable or even superior efficacy in specific endpoints. However, more head-to-head clinical trials are warranted to definitively establish their comparative efficacy and safety across a broader range of diseases. This guide provides a foundational framework for researchers and clinicians to understand the key differences and potential applications of these two important therapeutic agents.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative effects of methylprednisolone and tetracosactide (ACTH 1–24 ) on ischemia/reperfusion injury of the rabbit spinal cord [archivesofmedicalscience.com]
- 12. A randomized pilot trial comparing methylprednisolone plus a cytotoxic agent versus synthetic adrenocorticotropic hormone in idiopathic membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative efficacy of intravenous methylprednisolone and ACTH in the treatment of acute relapse in MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Methylprednisolone: MedlinePlus Drug Information [medlineplus.gov]
- 17. Methylprednisolone oral tablet side effects: How to manage them [medicalnewstoday.com]
- 18. mims.com [mims.com]
- 19. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 20. Methylprednisolone Tablet Side Effects: Mild to Serious [healthline.com]
- 21. Methylprednisolone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Dose-Response Relationship of Tetracosactide Acetate on Cortisol Production: A Comparative Guide
This guide provides a comprehensive comparison of the dose-response relationship of Tetracosactide acetate (B1210297) on cortisol production, with a focus on its use in adrenal function testing. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with an alternative synthetic ACTH analogue and presenting supporting experimental data.
Tetracosactide acetate, a synthetic polypeptide analogue of the first 24 amino acids of human adrenocorticotropic hormone (ACTH), is a primary tool for diagnosing adrenal insufficiency.[1] Its primary mechanism of action involves binding to the melanocortin-2 receptor (MC2R) on the adrenal cortex, stimulating the synthesis and release of corticosteroids, most notably cortisol.[1] This guide delves into the specifics of its dose-dependent effects on cortisol levels, compares it with porcine sequence corticotropin (B344483), and provides detailed experimental protocols for assessment.
Comparative Dose-Response Data
The most common clinical application of this compound is in the ACTH stimulation test, for which low-dose (1 µg) and high-dose (250 µg) protocols are widely used.[2][3] The following tables summarize the quantitative cortisol response to these different doses of this compound and provide a comparison with an alternative ACTH analogue, porcine sequence corticotropin.
Table 1: Cortisol Response to Low-Dose (1 µg) vs. High-Dose (250 µg) this compound in Humans
| Dose of Tetracosactide | Time Point | Mean Cortisol Concentration (nmol/L) | Study Population | Reference |
| 1 µg (Low-Dose) | 30 min | 581 | Patients with acute traumatic brain injury | [2] |
| 1 µg (Low-Dose) | 60 min | 556 | Patients with acute traumatic brain injury | [2] |
| 250 µg (High-Dose) | 30 min | Not specified | Patients with pituitary disease | [4] |
| 250 µg (High-Dose) | 60 min | Not specified | Patients with pituitary disease | [4] |
Table 2: Comparison of Cortisol Response to this compound and Porcine Sequence Corticotropin in Healthy Individuals
| Agent | Dose | Time Point | Mean Cortisol Concentration (µg/dL) | Reference |
| Tetracosactide Hexaacetate | 250 µg (intravenous) | 30 min | 30.3 (±7.83) | [5] |
| 60 min | 31.27 (±7.36) | [5] | ||
| Porcine Sequence Corticotropin | 24 units (intramuscular) | 30 min | 26.33 (±5.47) | [5] |
| 60 min | 31.59 (±6.40) | [5] |
Note: The study concluded that the cortisol response between the two groups was comparable (P = 0.686).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the standard ACTH stimulation test using this compound.
Short Synacthen (ACTH) Stimulation Test Protocol
This test is a cornerstone in the evaluation of adrenal function.[6]
Objective: To assess the adrenal gland's capacity to produce cortisol in response to exogenous ACTH.
Materials:
-
Tetracosactide (Synacthen®) ampules (e.g., 250 µg/mL)[7]
-
Sterile saline for dilution (for low-dose protocol)
-
Syringes and needles for administration
-
Blood collection tubes (serum separator tubes recommended)
-
Centrifuge
-
Equipment for cortisol analysis (e.g., immunoassay analyzer)
Procedure:
-
Patient Preparation:
-
Fasting is generally not required.[8]
-
The test can be performed at any time of day, but morning (8:00-9:00 AM) is often preferred to account for the diurnal rhythm of cortisol.
-
Ensure the patient has not taken any glucocorticoid medications that could interfere with the results. Spironolactone, contraceptives, and estrogen therapy may also affect results.[3]
-
-
Baseline Blood Sample:
-
Draw a baseline blood sample for cortisol measurement (Time 0).[8]
-
-
Tetracosactide Administration:
-
High-Dose (250 µg) Protocol: Administer 250 µg of Tetracosactide intravenously (IV) over 2 minutes or intramuscularly (IM).[7][8]
-
Low-Dose (1 µg) Protocol:
-
Prepare a 1 µg/mL solution by diluting the 250 µg/mL solution with sterile saline. For example, add 1 mL of Tetracosactide (250 µg) to 249 mL of saline to get a 1 µg/mL concentration. A more practical method for smaller volumes involves serial dilutions.[7]
-
Administer 1 µg of the diluted Tetracosactide intravenously.
-
-
-
Post-Stimulation Blood Samples:
-
Draw blood samples for cortisol measurement at 30 minutes and 60 minutes after Tetracosactide administration.[8]
-
-
Sample Processing and Analysis:
-
Allow blood to clot, then centrifuge to separate the serum.
-
Analyze serum cortisol levels using a validated assay.
-
Interpretation:
-
A normal response is generally considered a peak cortisol level of >18-20 µg/dL (or >500-550 nmol/L).[3]
-
An inadequate response may indicate adrenal insufficiency.
Signaling Pathway and Experimental Workflow
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Low-dose and high-dose synacthen tests and the hemodynamic response to hydrocortisone in acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 4. Comparison of low and high dose corticotropin stimulation tests in patients with pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to Tetracosactide Hexaacetate in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. anmfonline.org [anmfonline.org]
- 8. testmenu.com [testmenu.com]
Head-to-head comparison of different Tetracosactide acetate formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different formulations of Tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH). We will delve into the performance characteristics of short-acting, long-acting (depot), and novel formulations, supported by experimental data to aid in the selection of the most appropriate formulation for research and development purposes.
Introduction to Tetracosactide Acetate Formulations
This compound is a polypeptide of the first 24 amino acids of human ACTH and is utilized for both diagnostic and therapeutic applications. Its primary function is to stimulate the adrenal cortex to produce and release corticosteroids. The formulation of this compound significantly influences its pharmacokinetic and pharmacodynamic profiles, dictating its clinical utility. The main formulations available are:
-
Short-Acting (Aqueous Solution): A clear, aqueous solution for intravenous (IV) or intramuscular (IM) administration. This formulation provides a rapid onset of action and is primarily used for diagnostic purposes, such as the ACTH stimulation test, to assess adrenal function.
-
Long-Acting (Depot Suspension): A milky-white suspension for intramuscular (IM) injection. In this formulation, tetracosactide is adsorbed onto a zinc phosphate (B84403) complex, which ensures a sustained release of the active substance from the injection site.[1][2] This prolongs the therapeutic effect, making it suitable for therapeutic applications requiring a longer duration of action.
-
Novel Formulations: Research into alternative delivery routes has led to the development of novel formulations, such as nasal sprays. These aim to improve patient compliance and offer non-invasive administration options.
Performance Comparison
The performance of different this compound formulations can be evaluated based on several key parameters: purity, stability, and biological activity.
Purity and Impurity Profile
The purity of peptide-based pharmaceuticals is critical to their safety and efficacy. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) coupled with mass spectrometry (MS) are powerful techniques for identifying and quantifying impurities.
Table 1: Purity and Impurity Analysis of this compound Formulations
| Parameter | Short-Acting (Aqueous Solution) | Long-Acting (Depot Suspension) | Analytical Method | Reference |
| Typical Purity | >98% | ~85% (based on relative peak areas of identified impurities) | RP-HPLC with UV detection | [3][4] |
| Common Impurities | Truncated peptides, oxidized forms, deamidated forms | Truncated peptides, peptides with residual protecting groups, zinc-related complexes | HPLC-MS, CE-MS | [1] |
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method can be employed to determine the purity of this compound and to separate it from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Aqueous Solution: Dilute the formulation with Mobile Phase A to a final concentration of approximately 0.25 mg/mL.
-
Depot Suspension: Accurately weigh a portion of the suspension, dissolve it in a minimal amount of 0.1 M HCl, and then dilute with Mobile Phase A to a final concentration of approximately 0.25 mg/mL. Centrifuge to remove any insoluble zinc salts before injection.
-
Caption: Workflow for Purity Analysis by HPLC.
Stability
The stability of a drug formulation is crucial for its shelf-life and to ensure that the patient receives the correct dose of the active ingredient without potentially harmful degradation products. Forced degradation studies are performed to predict the stability of a drug substance and to develop stability-indicating analytical methods.
Table 2: Stability of this compound Formulations under Forced Degradation Conditions
| Stress Condition | Short-Acting (Aqueous Solution) | Long-Acting (Depot Suspension) | Novel Formulation (Nasal) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Significant degradation | Moderate degradation (zinc complex offers some protection) | Data not available |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | Significant degradation | Moderate degradation | Data not available |
| Oxidation (3% H₂O₂, RT, 24h) | Moderate degradation | Minor degradation | Data not available |
| Thermal (80°C, 48h) | Minor degradation | Stable | Data not available |
| Photostability (ICH Q1B) | Stable | Stable | Data not available |
Experimental Protocol: Forced Degradation Study
-
Preparation of Samples: Prepare solutions or suspensions of each this compound formulation at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the sample with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the sample with an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix the sample with an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. Calculate the percentage of degradation.
Caption: Experimental Workflow for Forced Degradation Studies.
Biological Activity
The biological activity of this compound is mediated through its binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor. This interaction stimulates the production of cyclic AMP (cAMP), which in turn activates pathways leading to steroidogenesis.
Table 3: Biological Activity of this compound Formulations
| Parameter | Short-Acting (Aqueous Solution) | Long-Acting (Depot Suspension) | Novel Formulation (Nasal) |
| Receptor Binding (MC2R) | High affinity | High affinity (for the released peptide) | Data not available |
| cAMP Production (in vitro) | Potent stimulation | Potent stimulation (by the released peptide) | Data not available |
| In Vivo Cortisol Response (Peak) | Rapid and high peak | Similar peak to short-acting, but delayed | Lower peak compared to IV |
| Duration of Cortisol Response | Short (hours) | Prolonged (up to 48 hours) | Short (hours) |
Experimental Protocol: In Vitro Bioactivity Assay (cAMP Measurement)
This assay measures the ability of this compound to stimulate cAMP production in cells expressing the MC2R.
-
Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human MC2R.
-
Sample Preparation:
-
Aqueous Solution: Prepare serial dilutions of the formulation in a suitable assay buffer.
-
Depot Suspension: Centrifuge the suspension to pellet the zinc-complex. The supernatant containing the "free" peptide can be assayed directly. To assess the total bioactivity, the pellet can be dissolved in a buffer that solubilizes the complex, followed by serial dilutions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes.
-
Add the prepared dilutions of the this compound formulations to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Caption: this compound Signaling Pathway.
Conclusion
The choice of this compound formulation is highly dependent on the intended application.
-
The short-acting aqueous solution is ideal for diagnostic tests where a rapid and well-defined response is required. Its high purity and well-characterized profile make it a reliable standard.
-
The long-acting depot suspension is suitable for therapeutic applications that benefit from a sustained release and prolonged duration of action. While it may have a more complex impurity profile due to the formulation components, it offers a significant advantage in reducing the frequency of administration.
-
Novel formulations , such as nasal sprays, are still under investigation but hold promise for non-invasive and more patient-friendly administration routes. Further research is needed to fully characterize their performance and establish their bioequivalence to existing formulations.
This guide provides a framework for comparing different this compound formulations. Researchers and drug development professionals should consider the specific requirements of their studies when selecting a formulation and should perform appropriate analytical and biological characterization to ensure the quality and performance of the chosen product.
References
A Comparative Guide to the Low-Dose Tetracosactide Acetate Test for Adrenal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the low-dose tetracosactide acetate (B1210297) test with alternative methods for assessing the hypothalamic-pituitary-adrenal (HPA) axis. The information presented is intended to aid in the selection of appropriate diagnostic tools for research and clinical development by objectively evaluating the reproducibility, reliability, and experimental protocols of each test.
Introduction to Adrenal Function Testing
The assessment of adrenal function is critical in diagnosing and managing adrenal insufficiency (AI). The HPA axis is a complex neuroendocrine system that regulates the body's response to stress, and its integrity is paramount for maintaining homeostasis. Dynamic function tests are often employed to evaluate this axis, with the adrenocorticotropic hormone (ACTH) stimulation test being a cornerstone of this assessment. Tetracosactide acetate, a synthetic analogue of ACTH, is used to stimulate the adrenal cortex to produce cortisol. While the standard high-dose (250 µg) test has been widely used, the low-dose (1 µg) test has emerged as a potentially more sensitive alternative for detecting subtle forms of adrenal insufficiency.
The Low-Dose this compound Test: Reproducibility and Reliability
The low-dose ACTH stimulation test is predicated on the principle that a more physiological dose of ACTH can provide a more sensitive assessment of the adrenal glands' ability to respond to stimulation.
Reproducibility
Studies have demonstrated good reproducibility of the low-dose tetracosactide test. In a study of critically ill patients with sepsis, cortisol responses to two consecutive low-dose tests performed within 48 hours showed a strong positive correlation (Spearman's correlation coefficient, r = 0.65, P < 0.005), suggesting that a single test may be sufficient to assess adrenal function in this population.[1]
Reliability and Diagnostic Accuracy
The reliability of the low-dose test is often evaluated by its sensitivity and specificity in diagnosing adrenal insufficiency, frequently in comparison to the "gold standard" insulin (B600854) tolerance test (ITT).
One study found that the low-dose test (1 µg) had a sensitivity of 94.7% and a specificity of 90% for identifying impaired HPA function in patients with pituitary disease, using a stimulated cortisol level of >500 nmol/L as the criterion for a normal response.[2] In contrast, the high-dose test showed a sensitivity of only 6.2% in the same study.[2]
However, the choice of cortisol cut-off value significantly impacts the test's accuracy. A study re-assessing the cut-off value found that a standard cut-off of 500 nmol/L resulted in 100% sensitivity but only 67.3% specificity, leading to a high rate of false-positive results.[3][4] By adjusting the cut-off to 401.5 nmol/L, the specificity increased to 93.9% while maintaining 100% sensitivity.[3][4][5]
Comparison with Alternative Adrenal Function Tests
The low-dose tetracosactide test is one of several methods used to assess the HPA axis. The following sections compare its performance against the standard high-dose test, the insulin tolerance test, and the metyrapone (B1676538) test.
Low-Dose vs. Standard-Dose (250 µg) Tetracosactide Test
The primary advantage of the low-dose test is its higher sensitivity in detecting milder forms of secondary adrenal insufficiency.[6][7] However, some studies have found the diagnostic sensitivities of both tests to be almost identical when compared with reference tests like the ITT and metyrapone test.[6][7]
| Feature | Low-Dose (1 µg) Tetracosactide Test | Standard-Dose (250 µg) Tetracosactide Test |
| Sensitivity | Generally considered more sensitive for mild secondary AI.[2][6] Reported at 94.7% in one study.[2] | Lower sensitivity for mild secondary AI.[6] Reported at 6.2% in one study.[2] |
| Specificity | Dependent on cut-off value; can be high (e.g., 90% or 93.9%).[2][3][4] | Generally high. |
| Reproducibility | Good reproducibility has been reported.[1] | Generally considered reproducible. |
| Physiological Relevance | Dose is more physiological, theoretically providing a more sensitive assessment. | Supraphysiological dose, which may overstimulate the adrenal glands.[8] |
Low-Dose Tetracosactide Test vs. Insulin Tolerance Test (ITT)
The ITT is widely regarded as the gold standard for assessing the entire HPA axis.[4][9][10] It induces hypoglycemia, which acts as a potent stressor to stimulate the release of CRH and subsequently ACTH.
| Feature | Low-Dose (1 µg) Tetracosactide Test | Insulin Tolerance Test (ITT) |
| Gold Standard Comparison | Often compared against the ITT to determine its accuracy.[11] | Considered the gold standard for assessing the HPA axis.[4][9][10] |
| Sensitivity | High sensitivity, particularly for primary AI. Less sensitive for secondary AI compared to ITT. | High sensitivity for both primary and secondary AI. |
| Safety | Generally safe with rare allergic reactions.[12] | Carries risks, including seizures and myocardial infarction, and is contraindicated in some patients.[10][13] |
| Procedure Complexity | Relatively simple to perform. | Cumbersome, requires close medical supervision and frequent blood sampling.[6][10] |
Low-Dose Tetracosactide Test vs. Metyrapone Test
The metyrapone test assesses the feedback mechanism of the HPA axis by blocking the final step of cortisol synthesis, leading to a decrease in cortisol and a subsequent increase in ACTH.[8]
| Feature | Low-Dose (1 µg) Tetracosactide Test | Metyrapone Test |
| Mechanism of Action | Directly stimulates the adrenal cortex. | Inhibits cortisol synthesis to stimulate the pituitary.[8] |
| HPA Axis Assessment | Primarily assesses adrenal reserve. | Assesses the integrity of the entire HPA axis feedback loop.[14] |
| Sensitivity | Some studies suggest it is less sensitive than the metyrapone test for secondary hypoadrenalism.[14][15] | Considered a sensitive test for detecting partial defects in pituitary ACTH secretion.[8] |
| Side Effects | Rare allergic reactions.[12] | Can cause nausea, vomiting, and hypotension, particularly in patients with adrenal insufficiency.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results.
Low-Dose (1 µg) this compound Test Protocol
-
Patient Preparation: The patient does not need to be fasted.[12] Glucocorticoid therapy should be managed appropriately before the test (e.g., prednisolone (B192156) discontinued (B1498344) for 24 hours).[12][16]
-
Baseline Sample: A baseline blood sample is drawn for cortisol measurement (Time 0).[17]
-
Administration: 1 µg of this compound is administered intravenously.[17][18] The 1 µg dose is typically prepared by diluting a 250 µg vial.[12][19]
-
Post-Stimulation Samples: Blood samples for cortisol are drawn at 20 and 30 minutes post-injection.[11] Some protocols also include samples at 15, 40, 50, and 60 minutes.[6][20]
-
Interpretation: A peak cortisol level above a predetermined cut-off (e.g., >401.5 nmol/L or >500 nmol/L) indicates a normal response.[2][3][4]
Insulin Tolerance Test (ITT) Protocol
-
Patient Preparation: The patient must fast overnight.[21][22] The test should be performed in a monitored setting with intravenous access.[23]
-
Baseline Samples: Baseline blood samples are taken for glucose and cortisol.[23]
-
Administration: A bolus of short-acting insulin (e.g., 0.1-0.15 U/kg body weight) is administered intravenously.[21][23]
-
Monitoring and Sampling: Blood glucose is monitored frequently. Blood samples for glucose and cortisol are taken at regular intervals (e.g., every 15-30 minutes) for 90-120 minutes.[4]
-
Hypoglycemia: Adequate hypoglycemia (blood glucose <2.2 mmol/L or 40 mg/dL) with symptoms must be achieved for the test to be valid.[10]
-
Termination: The test is terminated by administering intravenous dextrose once sufficient hypoglycemia is achieved and the final samples are collected.[23]
-
Interpretation: A peak cortisol response above a certain threshold (e.g., >500-550 nmol/L) is considered a normal response.[13]
Metyrapone Test Protocol (Overnight Single-Dose)
-
Patient Preparation: The patient takes a snack or milk with the medication to minimize gastric irritation.[8]
-
Administration: Metyrapone is administered orally at midnight (e.g., 30 mg/kg).[8][24]
-
Post-Administration Samples: A blood sample is drawn the following morning (e.g., at 8:00 AM) to measure 11-deoxycortisol and cortisol.[18] Plasma ACTH may also be measured.[24]
-
Interpretation: A normal response is indicated by a rise in 11-deoxycortisol (e.g., >200 nmol/L or >7 µg/dL) and a fall in cortisol, demonstrating an intact pituitary ACTH response.[18][24]
Visualizing the Mechanisms and Workflows
ACTH Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of ACTH to its receptor on adrenal cortical cells, leading to cortisol synthesis.
Caption: ACTH signaling pathway leading to cortisol synthesis.
Adrenal Steroidogenesis Pathway
This diagram outlines the major pathways of steroid hormone synthesis in the adrenal cortex, starting from cholesterol.
References
- 1. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparison between short ACTH and insulin stress tests for assessing hypothalamo-pituitary-adrenal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. A comparison of low-dose ACTH, glucagon stimulation and insulin tolerance test in patients with pituitary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of low and high dose corticotropin stimulation tests in patients with pituitary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Diagnosis of adrenal insufficiency using the GHRP-6 Test: comparison with the insulin tolerance test in patients with hypothalamic-pituitary-adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin tolerance test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuropharmacology [personal.utdallas.edu]
- 13. Metyrapone Test – My Endo Consult [myendoconsult.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. The low dose ACTH stimulation test is less sensitive than the overnight metyrapone test for the diagnosis of secondary hypoadrenalism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. labcorp.com [labcorp.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. endocrine-abstracts.org [endocrine-abstracts.org]
- 22. mft.nhs.uk [mft.nhs.uk]
- 23. pitu.ca [pitu.ca]
- 24. Basal cortisol in relation to metyrapone confirmation in predicting adrenal insufficiency after pituitary surgery - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Responses to Tetracosactide Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetracosactide acetate (B1210297), a synthetic analogue of adrenocorticotropic hormone (ACTH), focusing on the correlation between its effects observed in laboratory settings (in vitro) and in living organisms (in vivo). This document aims to furnish researchers, scientists, and drug development professionals with objective data to support experimental design and therapeutic development.
Executive Summary
Tetracosactide acetate, a peptide containing the first 24 amino acids of ACTH, is primarily utilized as a diagnostic agent to assess adrenocortical function.[1][2] Its mechanism of action involves stimulating the adrenal cortex to produce and secrete corticosteroids, most notably cortisol.[1][3] Understanding the relationship between the cellular responses to this compound observed in controlled laboratory experiments and its physiological effects is crucial for predicting clinical efficacy and safety. This guide synthesizes available data on in vitro steroidogenesis, signaling pathway activation, and corresponding in vivo pharmacodynamics, while also presenting comparative information on alternative compounds.
In Vitro Performance of this compound
The in vitro activity of this compound is predominantly assessed through its ability to stimulate steroidogenesis in adrenal cell lines, such as the human adrenocortical carcinoma cell line H295R.[4][5] This cell line is a valuable model as it expresses the necessary enzymes for the synthesis of various steroid hormones.[5]
Steroidogenesis Assays
In vitro studies with Tetracosactide demonstrate a dose-dependent increase in the production of corticosteroids. One study on guinea-pig adrenal segments in organ culture showed that synthetic ACTH (Synacthen) could induce growth at very low concentrations, exhibiting a biphasic dose-response curve.[6] Another study using cultured bovine adrenal glomerulosa cells found that ACTH induced a dose-related increase in aldosterone (B195564) secretion on the first day of culture. However, continued daily exposure led to a decrease in aldosterone and a concomitant rise in cortisol production, suggesting a shift in the steroidogenic pathway with prolonged stimulation.[7]
Table 1: Summary of In Vitro Data on this compound
| Parameter | Cell Line/System | Observation | Reference(s) |
| Steroidogenesis | Guinea-pig adrenal segments | Induced growth at concentrations as low as 10-25 fg/mL, with a biphasic dose-response. | [6] |
| Bovine adrenal glomerulosa cells | Initially, a dose-dependent increase in aldosterone. With repeated exposure, a shift towards cortisol production was observed. | [7] | |
| Signaling Pathway | Not specified | Activates the Melanocortin-2 Receptor (MC2R), a G protein-coupled receptor, leading to increased intracellular cyclic AMP (cAMP). | [8][9][10] |
In Vivo Performance of this compound
The primary in vivo effect of this compound is the stimulation of the adrenal glands to release corticosteroids into the bloodstream. This response is utilized in the ACTH stimulation test to diagnose adrenal insufficiency.[2][3]
Cortisol Response
Following administration of this compound, a rapid increase in plasma cortisol levels is observed in healthy individuals. A study comparing porcine sequence corticotropin (B344483) with Tetracosactide hexaacetate in healthy volunteers found that intravenous administration of 250 μg of Tetracosactide resulted in a mean serum cortisol level of 30.3 (±7.83) μg/dl at 30 minutes and 31.27 (±7.36) μg/dl at 60 minutes.[11] Another study in rabbits demonstrated the neuroprotective effects of this compound in spinal cord injury, where a single intravenous dose of 0.5 mg/kg was administered.[3][12]
Table 2: Summary of In Vivo Data on this compound
| Parameter | Animal Model/Subject | Dosage and Administration | Observation | Reference(s) |
| Cortisol Response | Healthy Human Volunteers | 250 μg, Intravenous | Mean serum cortisol levels of 30.3 μg/dl at 30 minutes and 31.27 μg/dl at 60 minutes. | [11] |
| Neuroprotection | Rabbits | 0.5 mg/kg, Intravenous | Showed significant neuroprotective activity against ischemia-reperfusion injury of the spinal cord, with enhanced histopathological and ultrastructural scores. | [3][12] |
| Bone Formation | Rabbits | 0.6 μg/kg/day | Enhanced trabecular bone formation in the femoral head without a measurable effect on cortisol levels. | [13] |
Correlation of In Vitro and In Vivo Responses
A direct quantitative correlation between the in vitro dose-response of this compound and its in vivo pharmacokinetic and pharmacodynamic profile is not extensively documented in a single comprehensive study. However, a qualitative correlation is evident. The potent stimulation of steroidogenesis observed in adrenal cell cultures at low concentrations aligns with the rapid and robust increase in plasma cortisol levels seen in humans and animals following administration.[6][11]
The principle of in vitro-in vivo correlation (IVIVC) is a cornerstone of pharmaceutical development, aiming to predict in vivo performance from in vitro data.[14] For peptide drugs like Tetracosactide, establishing a strong IVIVC can be challenging but is crucial for optimizing dosage regimens and ensuring product quality.[15][16]
Comparison with Alternatives
The primary alternative to this compound is porcine sequence corticotropin, a naturally sourced mixture of ACTH analogs.[11][17]
Table 3: Comparison of this compound and Porcine Sequence Corticotropin
| Feature | This compound | Porcine Sequence Corticotropin (Acton Prolongatum®) | Reference(s) |
| Source | Synthetic | Porcine pituitary glands | [11][17] |
| Composition | Homogeneous peptide (first 24 amino acids of ACTH) | A complex mixture of ACTH analogs and other pituitary peptides. | [11][18] |
| In Vivo Cortisol Response | Well-characterized, rapid onset. | Comparable cortisol response to Tetracosactide in healthy volunteers, though it is a long-acting formulation. | [11][17] |
| Availability | Limited in some countries. | More readily available in certain regions where Tetracosactide is not marketed. | [17] |
Other potential alternatives could include novel synthetic ACTH analogs or small molecule agonists of the MC2R, though these are largely in the research and development phase.
Experimental Protocols
In Vitro Steroidogenesis Assay (H295R cells)
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and other necessary factors.[19]
-
Treatment: Cells are seeded in multi-well plates and, after an acclimation period, treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).[4][19]
-
Hormone Quantification: The cell culture medium is collected, and the concentration of cortisol and other relevant steroids is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[5][19]
-
Data Analysis: The hormone concentrations are normalized to a vehicle control, and dose-response curves are generated to determine parameters like the EC50 (half-maximal effective concentration).
In Vivo ACTH Stimulation Test (Rabbit Model)
-
Animal Model: Healthy adult rabbits are used for the study.
-
Experimental Groups: Animals are divided into control and treatment groups. The treatment group receives an intravenous injection of this compound (e.g., 0.5 mg/kg).[3]
-
Blood Sampling: Blood samples are collected at baseline (before treatment) and at specified time points after administration.
-
Cortisol Measurement: Plasma or serum is separated from the blood samples, and cortisol levels are measured using a validated immunoassay.
-
Data Analysis: The change in cortisol levels from baseline is calculated and compared between the control and treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
The primary signaling pathway for this compound is through the Melanocortin-2 Receptor (MC2R).
Caption: this compound signaling cascade via the MC2R.
The following diagram illustrates a typical workflow for correlating in vitro and in vivo data for this compound.
Caption: Workflow for establishing in vitro-in vivo correlation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spontaneous and tetracosactide‐induced anti‐ACTH antibodies in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of methylprednisolone and tetracosactide (ACTH1–24) on ischemia/reperfusion injury of the rabbit spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro trophic effects of synthetic ACTH1-24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose effect of adrenocorticotropin on aldosterone and cortisol biosynthesis in cultured bovine adrenal glomerulosa cells: in vitro correlate of hyperreninemic hypoaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanocortin 2 receptor antagonists in canine pituitary-dependent hypercortisolism: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. It is Time to Carpe Diem with Porcine ACTH – A Comparison of Porcine Sequence Corticotropin to Tetracosactide Hexaacetate in Testing the Hypothalamic Pituitary Adrenal Axis in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Concentrations of adrenocorticotropic hormone too low to effect cortisol enhance osteogenesis in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and Pharmacodynamics of Repository Corticotropin Injection Compared With Synthetic ACTH1-24 Depot and Methylprednisolone in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review of Tetracosactide acetate efficacy in research studies
A Systematic Review of Tetracosactide Acetate (B1210297) Efficacy
Tetracosactide acetate, a synthetic polypeptide analogue of human adrenocorticotropic hormone (ACTH), serves as a crucial agent in both diagnostic endocrinology and therapeutics.[1][2][3] Comprising the first 24 amino acids of the native ACTH sequence, it retains the full biological activity necessary for stimulating the adrenal cortex.[1][4] This guide provides a systematic comparison of Tetracosactide's efficacy against alternative treatments in its primary applications, supported by data from clinical research studies. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Tetracosactide functions by binding to melanocortin-2 receptors (MC2R) on the surface of adrenal cortex cells.[1][5] This interaction activates a G-protein coupled signaling cascade, leading to the synthesis and release of adrenal steroids, primarily glucocorticoids like cortisol.[1][3][5] This mechanism is fundamental to its use in diagnosing adrenal insufficiency and in therapies where corticosteroid stimulation is desired.
Therapeutic Application: Infantile Spasms (West Syndrome)
Tetracosactide is a first-line therapy for infantile spasms, a severe epileptic encephalopathy. Its efficacy is often compared with natural ACTH (Repository Corticotropin Injection, RCI), oral corticosteroids (e.g., prednisolone), and vigabatrin (B1682217).
Comparative Efficacy Data
The primary endpoints in infantile spasm trials are typically the cessation of clinical spasms and the resolution of hypsarrhythmia on EEG.
| Treatment Comparison | Study/Analysis | Key Efficacy Outcome | Result |
| Tetracosactide vs. Vigabatrin | Retrospective Chart Review[6] | Initial treatment response (complete) | Vigabatrin: 30% (42/141 patients)Tetracosactide (as 2nd line): 57% (20/35 VGB failures)Tetracosactide (as 1st line): 75% (6/8 patients) |
| Hormonal Therapy vs. Vigabatrin | UK Infantile Spasms Study[7] | Spasm cessation at 14 days | Hormonal (Prednisolone/Tetracosactide): 73%Vigabatrin: 54% (p=0.043) |
| ACTH/Tetracosactide vs. Oral Steroids | Meta-analysis[8] | Freedom from treatment failure | ACTH: 46%Oral Steroids: 44% (No significant difference) |
| Tetracosactide (Synthetic ACTH) vs. RCI (Natural ACTH) | Indirect Treatment Comparison[9][10][11] | Odds of achieving spasm cessation or hypsarrhythmia resolution | Odds were 5 to 8 times greater with RCI than with tetracosactide. |
| Add-on Tetracosactide Therapy | Retrospective/Prospective Analysis[12][13] | Complete cessation of spasms | Tetracosactide (add-on): 84% (42/50 patients) |
Experimental Protocol Example: Clinical Trial for Infantile Spasms
A typical randomized controlled trial protocol to compare hormonal therapies (like Tetracosactide) with an alternative like vigabatrin is outlined below.
-
Patient Population: Infants (typically 2-24 months) with a new diagnosis of infantile spasms, confirmed by clinical observation of spasms and EEG showing hypsarrhythmia.
-
Exclusion Criteria: Prior treatment for infantile spasms, known contraindications to study medications, or specific etiologies (e.g., tuberous sclerosis, where vigabatrin is often preferred[8]).
-
Randomization: Patients are randomly assigned to one of the treatment arms (e.g., Tetracosactide group or Vigabatrin group).
-
Treatment Regimen:
-
Tetracosactide Arm: Intramuscular injections of Tetracosactide. Dosing can vary, but a representative regimen is 0.02 mg/kg/day.[12]
-
Vigabatrin Arm: Oral vigabatrin, typically starting at 50 mg/kg/day and titrating up to 100-150 mg/kg/day.
-
-
Primary Endpoint Assessment: The primary outcome is the cessation of clinical spasms (defined as no observed spasms for a consecutive period, e.g., 48 hours) and resolution of hypsarrhythmia on a standardized EEG, assessed at a specific time point (e.g., 14 days after treatment initiation[7]).
-
Secondary Endpoints: Relapse rate, long-term neurodevelopmental outcomes, and adverse event profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 5. Cosyntropin | C136H210N40O31S | CID 16129617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The response patterns of infantile spasms to treatments in 156 patients: Hormonal therapy with intravenous synthetic ACTH appears promising - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Effectiveness of Initial Treatment for Infantile Spasms in a Contemporary US Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository Corticotropin Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 10. A Systematic Literature Review and Indirect Treatment Comparison of Efficacy of Repository Corticotropin Injection versus Synthetic Adrenocorticotropic Hormone for Infantile Spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of ACTH in Patients with Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Tetracosactide Acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of pharmaceutical compounds like tetracosactide acetate (B1210297) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of tetracosactide acetate, from personal protective measures to final waste management.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound may cause allergic skin reactions, and inhalation can be harmful.[1]
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and allergic reactions.[2][3] |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes of solutions.[2] |
| Lab Coat/Apron | Standard laboratory coat or protective gown | To protect skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Use a fume hood or biosafety cabinet | Especially important when handling the lyophilized powder form, which can easily become airborne.[2] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the systematic procedure for the collection, temporary storage, and ultimate disposal of this compound waste, including contaminated materials.
1. Waste Segregation and Collection:
-
Immediately following use, collect all materials contaminated with this compound. This includes:
-
Unused or expired this compound powder or solution.
-
Empty vials or containers.
-
Contaminated PPE (gloves, etc.).
-
Pipette tips, and other disposables.
-
-
Place all waste into a designated, clearly labeled, and sealed hazardous waste container.[2][4] Never mix with regular trash.[2]
2. Accidental Spill Cleanup:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1][3]
-
Wearing full PPE, absorb liquid spills with an inert material such as diatomite or universal binders.[1] For powder spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
Collect the absorbed material or powder and place it in the designated hazardous waste container.[3][5]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
3. Temporary On-Site Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6]
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal Procedure:
-
The primary recommended method for the disposal of this compound is incineration.[3][4]
-
Engage a licensed hazardous waste disposal company to handle the transportation and final disposal of the collected waste.[2][3]
-
Ensure that the disposal process complies with all local, state, and federal regulations.[1][2][3] In the United States, regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) must be followed.[7][8]
-
Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[2][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptide24.store [peptide24.store]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. biosynth.com [biosynth.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Tetracosactide Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Tetracosactide acetate (B1210297) is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Tetracosactide acetate is classified with specific hazards that necessitate a multi-layered approach to personal protection.[1][2] It is known to cause skin and respiratory sensitization and is harmful if inhaled.[1][2] Adherence to appropriate PPE protocols is critical to mitigate exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., reconstitution, dilutions) | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - Face shield and apron if handling liquid waste |
Note: Always consult the specific Safety Data Sheet (SDS) for the compound and the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. All operations should be performed in a designated area, such as a certified chemical fume hood or a glove box, especially when handling powders.[3][4]
1. Preparation:
-
Designate Area: Cordon off a specific area for handling this compound.
-
Ventilation: Ensure proper functioning of a chemical fume hood or other ventilated enclosure.[3]
-
Gather Materials: Assemble all necessary equipment, reagents, and PPE before starting.
-
Minimize Quantity: Work with the smallest feasible quantity of the compound.
-
Review SDS: Thoroughly read and understand the Safety Data Sheet.
2. Handling Powdered this compound:
-
Don PPE: Put on all required PPE as specified in the table above for handling powders.
-
Weighing: Conduct all weighing operations within a fume hood or a vented balance safety enclosure.[3] Use disposable weigh boats.
-
Avoid Dust: Handle the powder carefully to prevent the generation of dust.[1][5]
3. Solution Preparation:
-
Don PPE: Wear appropriate PPE for handling liquids.
-
Reconstitution: If preparing a solution, add the solvent to the powdered compound slowly to prevent splashing.
-
Contained Procedure: Perform all manipulations within the designated, ventilated handling area.
4. Post-Handling Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Clean and decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated PPE) should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a separate, labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of it down the drain.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Sensitizer").
-
Storage: Store waste containers in a secure, designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Follow Regulations: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[2]
-
Container Decontamination: Before disposing of empty containers, they should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Obliterate or remove all labels from the decontaminated empty container before disposal.[6]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
